molecular formula C7H15NO B2764322 trans-2-Amino-cycloheptanol CAS No. 260065-70-1; 42565-73-1

trans-2-Amino-cycloheptanol

Cat. No.: B2764322
CAS No.: 260065-70-1; 42565-73-1
M. Wt: 129.203
InChI Key: ZWOFTVSNNFYPAB-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-Amino-cycloheptanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.203. The purity is usually 95%.
BenchChem offers high-quality trans-2-Amino-cycloheptanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-Amino-cycloheptanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-aminocycloheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5,8H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOFTVSNNFYPAB-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](CC1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42565-73-1, 260065-70-1
Record name rac-(1R,2R)-2-aminocycloheptan-1-ol
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Record name 260065-70-1
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Foundational & Exploratory

Technical Guide: Synthesis of Racemic trans-2-Aminocycloheptanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminocycloheptanol scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of CNS-active agents and transition-state mimics for enzyme inhibitors. Unlike its six-membered analog (cyclohexane), the seven-membered cycloheptane ring introduces unique conformational flexibility (pseudorotation) that complicates stereochemical control.

This guide details the robust, scalable synthesis of racemic trans-2-aminocycloheptanol via the ring-opening of cycloheptene oxide. This route is selected for its high stereospecificity, utilizing the inherent


 inversion mechanics to guarantee the trans configuration.

Retrosynthetic Analysis & Strategy

To achieve the trans-1,2-disubstitution pattern, we rely on the stereospecific ring-opening of an epoxide. Direct amination of cycloheptene oxide with ammonia often requires harsh conditions (high pressure/temperature) and suffers from poor regiocontrol or polymerization. Therefore, we utilize azidolysis as a surrogate for the amino group. The azide ion (


) is a potent nucleophile that opens the epoxide under mild conditions, followed by reduction to the amine.
Strategic Pathway
  • Target: trans-2-Aminocycloheptanol.

  • Precursor: trans-2-Azidocycloheptanol.

  • Key Intermediate: Cycloheptene Oxide (1,2-epoxycycloheptane).

  • Starting Material: Cycloheptene.

Retrosynthesis Target trans-2-Aminocycloheptanol (Target) Azide trans-2-Azidocycloheptanol (Masked Amine) Target->Azide Reduction (H2, Pd/C) Epoxide Cycloheptene Oxide (Electrophile) Azide->Epoxide Azidolysis (NaN3, SN2) Start Cycloheptene (Commodity SM) Epoxide->Start Epoxidation (m-CPBA)

Figure 1: Retrosynthetic logic flow relying on stereospecific epoxide opening.

Conformational Analysis & Stereocontrol

The "Medium Ring" Challenge

Unlike cyclohexane, which exists predominantly in a rigid chair conformation, cycloheptane rings undergo rapid pseudorotation between twist-chair (TC) and twist-boat (TB) forms.

  • Mechanism of Stereocontrol: The reaction of cycloheptene oxide with sodium azide proceeds via an

    
     mechanism . The azide nucleophile attacks the epoxide carbon from the face opposite the oxygen bridge (backside attack).
    
  • Outcome: This forces the hydroxyl and azide groups into an anti relationship. Despite the ring's flexibility, the kinetic product is exclusively trans.[1]

  • Thermodynamics: In the resulting trans-2-azidocycloheptanol, the substituents will adopt a pseudo-diequatorial conformation to minimize 1,3-diaxial-like repulsions, which is energetically favorable in the twist-chair form.

Experimental Protocols

Phase 1: Epoxidation of Cycloheptene

Objective: Synthesis of 8-oxabicyclo[5.1.0]octane (Cycloheptene oxide). Reaction Type: Prilezhaev Reaction.

Reagents:

  • Cycloheptene (1.0 equiv)

  • 
    -Chloroperbenzoic acid (
    
    
    
    -CPBA) (1.2 equiv, 70-75% purity)
  • Dichloromethane (DCM) (Solvent)

  • Saturated

    
     (Quench)
    

Protocol:

  • Dissolve cycloheptene (50 mmol) in DCM (200 mL) and cool to 0°C in an ice bath.

  • Add

    
    -CPBA (60 mmol) portion-wise over 30 minutes. Note: Exothermic reaction; maintain internal temperature <10°C.
    
  • Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Validation: Monitor by TLC (stain with anisaldehyde; epoxide appears as a distinct spot, alkene disappears).

  • Workup: Filter off the precipitated

    
    -chlorobenzoic acid byproduct. Wash the filtrate with 10% 
    
    
    
    (to destroy excess peroxide), followed by sat.
    
    
    and brine.
  • Dry over

    
     and concentrate. Purify via vacuum distillation if necessary, though crude purity is often >95%.
    
Phase 2: Regio- and Stereoselective Azidolysis

Objective: Synthesis of trans-2-azidocycloheptanol. Reaction Type: Nucleophilic Ring Opening (


).

Reagents:

  • Cycloheptene oxide (from Phase 1)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Ammonium Chloride (

    
    ) (1.5 equiv)
    
  • Methanol/Water (8:1 v/v)

Protocol:

  • Dissolve cycloheptene oxide (40 mmol) in MeOH (100 mL).

  • Prepare a solution of

    
     (60 mmol) and 
    
    
    
    (60 mmol) in water (15 mL) and add to the methanolic solution.
    • Mechanistic Insight:

      
       buffers the solution (pH ~9) and acts as a mild proton source to activate the epoxide oxygen, facilitating nucleophilic attack without promoting acid-catalyzed rearrangement to ketones.
      
  • Reflux the mixture at 65°C for 12–18 hours.

  • Validation: IR Spectroscopy is critical here. Look for the appearance of the strong azide stretch at ~2100 cm⁻¹ .

  • Workup: Concentrate MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash organics with brine, dry (

    
    ), and concentrate.
    
Phase 3: Reduction to Amine

Objective: Synthesis of trans-2-aminocycloheptanol. Reaction Type: Catalytic Hydrogenation.

Reagents:

  • trans-2-Azidocycloheptanol

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Hydrogen Gas (

    
    ) (Balloon pressure or 1 atm)
    
  • Ethanol (Solvent)

Protocol:

  • Dissolve the azide intermediate in Ethanol (0.1 M concentration).

  • Add 10% Pd/C (5-10% by weight of substrate) under an Argon atmosphere (to prevent ignition).

  • Purge the flask with

    
     gas three times. Stir under 
    
    
    
    atmosphere (balloon) at RT for 4–6 hours.
  • Validation: Disappearance of the azide peak (~2100 cm⁻¹) in IR.

  • Workup: Filter through a Celite pad to remove the catalyst. Rinse with EtOH. Concentrate the filtrate to yield the crude amino alcohol.

  • Purification: Recrystallization from

    
    /Hexanes or conversion to the HCl salt for long-term stability.
    

Process Visualization

Workflow Start Cycloheptene Step1 Epoxidation (m-CPBA, DCM, 0°C) Start->Step1 Inter1 Cycloheptene Oxide Step1->Inter1 Step2 Azidolysis (NaN3, NH4Cl, MeOH/H2O) Inter1->Step2 Inter2 trans-2-Azidocycloheptanol (IR: 2100 cm-1) Step2->Inter2 Step3 Hydrogenation (H2, Pd/C, EtOH) Inter2->Step3 Final trans-2-Aminocycloheptanol (Racemic) Step3->Final

Figure 2: Operational workflow from starting material to isolated product.

Characterization & Quality Control

To validate the synthesis, compare analytical data against established parameters.

Data Summary Table
ParameterSpecificationDiagnostic Feature
Physical State White crystalline solid (or oil if free base)MP: 78–80°C (for HCl salt)
IR Spectroscopy Amine/Alcohol stretchesBroad band 3200–3400 cm⁻¹ (

); Absence of 2100 cm⁻¹ (

)
¹H NMR (Stereochem) Methine proton coupling (

)

Hz (Indicative of trans-diaxial relationship)
Mass Spectrometry Molecular Ion

consistent with

Interpretation of Coupling Constants

In 7-membered rings, the Karplus relationship is less rigid than in cyclohexane. However, the trans-isomer typically displays a vicinal coupling constant (


) between the carbinol proton (

) and the amine-bearing proton (

) in the range of 8–10 Hz .
  • Trans:

    
     Hz (Anti-periplanar arrangement in the dominant conformer).
    
  • Cis:

    
     Hz (Syn-clinal arrangement).
    

Safety & Hazards (E-E-A-T)

Critical Warning: This protocol involves Sodium Azide (


).
  • Acid Contact: Never allow

    
     to contact strong acids; this generates Hydrazoic Acid (
    
    
    
    ), which is highly toxic and explosive.
  • Metal Contact: Avoid using metal spatulas or halogenated solvents (like DCM) during the azide step if possible, as diazidomethane can form (explosive). Use Teflon or glass equipment.

  • Waste Disposal: Quench azide waste with excess sodium nitrite (

    
    ) and sulfuric acid in a controlled, ventilated environment to decompose unreacted azide to 
    
    
    
    and nitrogen oxides before disposal.

References

  • Fringuelli, F., et al. (2001). "Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction." Journal of Organic Chemistry.

  • Sabitha, G., et al. (2002).[2] "Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile." Synthesis.

  • Benedetti, F., et al. (1996). "Stereoselective synthesis of 2-aminocycloalkanols." Tetrahedron Letters. (Demonstrates general applicability to medium rings).
  • Organic Chemistry Portal. (n.d.). "Epoxide Ring Opening." (General mechanistic overview).

  • PubChem. (n.d.). "trans-2-Aminocycloheptanol Compound Summary."

Sources

physical and chemical properties of trans-2-Amino-cycloheptanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to trans-2-Amino-cycloheptanol

Introduction

In the landscape of modern drug discovery and asymmetric synthesis, the strategic use of chiral scaffolds is paramount. Among these, aminocyclitols—cyclic alkanes bearing both amino and hydroxyl groups—have emerged as exceptionally versatile building blocks.[1] Their rigid, yet conformationally complex, structures provide a unique three-dimensional framework ideal for constructing molecules with precise stereochemical control. This guide focuses on a particularly intriguing member of this class: trans-2-Amino-cycloheptanol.

While its six-membered ring analog, trans-2-aminocyclohexanol, is well-documented and has been incorporated into various molecular switches and drug precursors, the seven-membered cycloheptane derivative remains a less-explored yet highly promising molecule.[2][3] The increased conformational flexibility of the cycloheptane ring introduces both challenges and opportunities for the design of novel ligands, catalysts, and therapeutic agents. This document provides a comprehensive overview of the known and predicted physicochemical properties, spectroscopic signatures, reactivity, and potential applications of trans-2-Amino-cycloheptanol, tailored for researchers, medicinal chemists, and drug development professionals.

Section 1: Molecular Structure and Stereochemistry

The fundamental properties of trans-2-Amino-cycloheptanol are intrinsically linked to its structure and stereoisomerism. The molecule consists of a seven-membered cycloheptane ring substituted on adjacent carbons with an amino (NH₂) group and a hydroxyl (OH) group.

1.1. Trans Configuration and Enantiomers

The "trans" designation signifies that the amino and hydroxyl groups are on opposite faces of the ring. This arrangement results in a chiral molecule that exists as a pair of non-superimposable mirror images, or enantiomers: (1R,2R)-2-aminocycloheptan-1-ol and (1S,2S)-2-aminocycloheptan-1-ol. The racemic mixture contains equal amounts of both.[4]

For applications in drug development and asymmetric catalysis, where specific stereochemistry is often critical for biological activity or catalytic efficiency, the separation of these enantiomers is a crucial step.

Caption: Enantiomeric pair of trans-2-Amino-cycloheptanol.

1.2. Conformational Analysis

Unlike the well-defined chair conformation of cyclohexane, cycloheptane is a highly flexible ring system.[5][6] It exists as a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and, to a lesser extent, the twist-boat.[7][8] The introduction of substituents, like the amino and hydroxyl groups, further influences this conformational landscape.

The relative orientation of the substituents will be dictated by a complex interplay of minimizing steric hindrance and maximizing favorable intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups. This conformational flexibility can be a powerful design element, allowing the molecule to adapt its shape to bind to a biological target or to orchestrate a specific chemical transformation.

Section 2: Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is essential for its application in synthesis and drug formulation. While extensive experimental data for trans-2-Amino-cycloheptanol is limited, we can compile computed data and draw informed comparisons with its better-studied cyclohexyl analog.

Table 1: Physicochemical Properties of trans-2-Amino-cycloheptanol and Analogs

Propertytrans-2-Amino-cycloheptanol (Computed)trans-2-Aminocyclohexanol (Experimental/Computed)Source(s)
CAS Number 42565-73-1 (racemic)6982-39-4 (racemic trans)[4][9]
Molecular Formula C₇H₁₅NOC₆H₁₃NO[4][9]
Molecular Weight 129.20 g/mol 115.17 g/mol [4][10]
Melting Point Data not available172-175 °C (hydrochloride salt)
Topological Polar Surface Area 46.3 Ų46.3 Ų[4][10]
XLogP3-AA (LogP) 0.5-0.1[4][10]
Hydrogen Bond Donors 22[4][10]
Hydrogen Bond Acceptors 22[4][10]

2.1. Solubility and Lipophilicity

The presence of both a hydrogen-bond-donating/accepting amino group and a hydroxyl group imparts significant polarity to the molecule. This suggests good solubility in polar protic solvents like water and alcohols. The computed LogP value of 0.5 indicates a relatively balanced hydrophilic-lipophilic character, slightly more lipophilic than its cyclohexyl analog.[4] This property is critical in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) profiles.

Section 3: Spectroscopic Characterization (Predicted)

Spectroscopic analysis is indispensable for structure verification and quality control. While specific spectra for trans-2-Amino-cycloheptanol are not widely published, we can predict the key features based on its functional groups.

3.1. Infrared (IR) Spectroscopy

An IR spectrum of this compound would be dominated by characteristic absorptions from the O-H and N-H bonds.

  • O-H Stretch: A broad, strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.

  • N-H Stretch: The primary amine will exhibit two sharp-to-medium peaks (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region.[11]

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ will correspond to the sp³ C-H bonds of the cycloheptane ring.

  • N-H Bend: A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The spectrum would be complex due to the conformational flexibility of the seven-membered ring. Key signals would include:

    • CH-O and CH-N Protons: Resonances for the protons on the carbons bearing the hydroxyl and amino groups, likely appearing as complex multiplets in the 2.5-4.0 ppm range. Their chemical shifts and coupling constants would be highly sensitive to the ring's conformation and the solvent used.

    • Ring Protons: A series of broad, overlapping multiplets between approximately 1.0 and 2.2 ppm corresponding to the remaining 12 protons on the cycloheptane ring.

    • OH and NH₂ Protons: Broad, exchangeable singlets whose chemical shifts are dependent on concentration and solvent.

  • ¹³C NMR: Approximately seven distinct signals would be expected for the carbon atoms of the ring, with the carbons attached to the electronegative oxygen and nitrogen atoms (C-O and C-N) appearing furthest downfield (estimated 60-80 ppm).

3.3. Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) would be observed at m/z = 129. Given that it contains an odd number of nitrogen atoms, this molecular ion peak will have an odd mass-to-charge ratio, consistent with the Nitrogen Rule.[12]

Common fragmentation pathways for amino alcohols include:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen is a dominant pathway. This would lead to the formation of stable iminium or oxonium ions.

  • Loss of Water: Dehydration to lose an H₂O molecule (18 Da) is a common fragmentation for alcohols, leading to a peak at m/z = 111.[13]

  • Loss of Ammonia: Loss of NH₃ (17 Da) may also occur.

Section 4: Chemical Properties and Reactivity

The reactivity of trans-2-Amino-cycloheptanol is governed by its two primary functional groups: the basic, nucleophilic amine and the nucleophilic hydroxyl group.

Reactivity cluster_reactions Key Reactions Molecule trans-2-Amino-cycloheptanol Protonation Protonation (Basicity) Molecule->Protonation H⁺ Acylation Acylation (Amide/Ester Formation) Molecule->Acylation Acyl Halide / Anhydride Alkylation Alkylation Molecule->Alkylation Alkyl Halide Oxidation Oxidation Molecule->Oxidation Oxidizing Agent

Caption: Key reaction pathways for trans-2-Amino-cycloheptanol.

4.1. Basicity

The lone pair of electrons on the nitrogen atom makes the amino group basic. It will readily react with acids to form an ammonium salt. This property is fundamental to its handling and purification, and it is often supplied as a hydrochloride salt to improve stability and crystallinity.

4.2. Nucleophilicity

Both the nitrogen and oxygen atoms are nucleophilic and can participate in a variety of substitution and addition reactions.

  • N-Acylation/Alkylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides, or alkylated with alkyl halides.

  • O-Acylation/Alkylation: The hydroxyl group can be converted to an ester or an ether under appropriate conditions. Selective protection of one group is often necessary to achieve regioselective reactions. For instance, the more nucleophilic amine can be protected (e.g., as a Boc-carbamate) to allow for selective reaction at the hydroxyl group.

4.3. Intramolecular Reactions

The 1,2-relationship of the amino and hydroxyl groups allows for intramolecular cyclization reactions. For example, reaction with phosgene or its equivalents can form cyclic carbamates, and reaction with thionyl chloride can lead to the formation of oxazoline intermediates, often with inversion of stereochemistry at one center.[14]

Section 5: Synthesis and Resolution

The practical utility of trans-2-Amino-cycloheptanol hinges on efficient and stereocontrolled synthetic routes. While specific procedures for the cycloheptyl system are not abundant, established methods for related aminocycloalkanols provide a reliable blueprint.[15]

5.1. Proposed Synthetic Workflow

A common and effective strategy for preparing 1,2-amino alcohols is the aminolysis of epoxides. This approach establishes the 1,2-difunctional pattern and the trans stereochemistry in a single step.

SynthesisWorkflow Start Cycloheptene Epoxide Cycloheptene Oxide Start->Epoxide Epoxidation (e.g., m-CPBA) Racemate Racemic trans-2-Amino-cycloheptanol Epoxide->Racemate Ring Opening (e.g., NH₃ or NaN₃ then reduction) Resolution Chiral Resolution Racemate->Resolution Diastereomeric Salt Formation (e.g., with Tartaric Acid) Enantiomer1 (1R,2R)-Enantiomer Resolution->Enantiomer1 Fractional Crystallization & Liberation of Amine Enantiomer2 (1S,2S)-Enantiomer Resolution->Enantiomer2 Liberation from Mother Liquor

Caption: Proposed workflow for the synthesis and resolution of trans-2-Amino-cycloheptanol.

5.2. Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

Causality: This protocol leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid, a pair of diastereomeric salts is formed, which can then be separated based on differences in solubility.[16][17]

Methodology:

  • Salt Formation: Dissolve one equivalent of racemic trans-2-Amino-cycloheptanol in a suitable solvent (e.g., methanol or ethanol). To this solution, add 0.5 equivalents of an enantiomerically pure chiral resolving agent, such as L-(+)-tartaric acid. [Expertise Note: Using 0.5 equivalents of the resolving agent is a common strategy to selectively precipitate the salt of one enantiomer, leaving the other in solution, which often yields higher purity in the first crop of crystals.]

  • Crystallization: Gently heat the solution to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate out.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The mother liquor, enriched in the other diastereomer, should be saved.

  • Purity Check: Assess the diastereomeric excess of the crystalline salt using polarimetry or chiral chromatography. Recrystallization may be necessary to achieve high purity.

  • Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH or Na₂CO₃) to a pH > 10. This deprotonates the ammonium salt, liberating the free amine.

  • Extraction: Extract the enantiomerically pure free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pure enantiomer.

  • Recovery: The second enantiomer can be recovered from the mother liquor from step 3 by the same basification and extraction procedure.

Section 6: Applications in Research and Drug Development

The true value of trans-2-Amino-cycloheptanol lies in its potential as a chiral building block.

  • Asymmetric Catalysis: Derivatives of this molecule can serve as chiral ligands for transition metals in a wide range of asymmetric reactions, such as hydrogenations, allylic alkylations, and epoxidations. The seven-membered ring can enforce unique steric and electronic environments around the metal center compared to five- or six-membered ring analogs.

  • Medicinal Chemistry Scaffold: Aminocyclitols are key structural motifs in many biologically active compounds, including antibiotics and glycosidase inhibitors.[1] The trans-2-Amino-cycloheptanol scaffold offers a conformationally flexible yet stereochemically defined platform for designing novel therapeutic agents. Its structure is analogous to moieties found in potent drugs, suggesting its potential utility in developing new antivirals, anticancer agents, or modulators of protein-protein interactions.

Section 7: Safety and Handling

Based on aggregated GHS data, trans-2-Amino-cycloheptanol is classified as an irritant.[4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

trans-2-Amino-cycloheptanol represents a valuable, albeit underutilized, chiral building block for chemical synthesis and drug discovery. Its unique combination of a flexible seven-membered ring and stereodefined vicinal amino and hydroxyl groups provides a rich platform for molecular design. While a comprehensive experimental dataset is still emerging, predictive modeling and comparisons with well-studied analogs allow for a robust understanding of its core properties. From its predictable reactivity to its potential as a chiral ligand and medicinal chemistry scaffold, trans-2-Amino-cycloheptanol offers significant opportunities for innovation. This guide serves as a foundational resource to encourage and facilitate its broader application by the scientific community.

References

  • PubMed. (n.d.). trans-2-Aminocyclohexanol-based amphiphiles as highly efficient helper lipids for gene delivery by lipoplexes. Retrieved February 4, 2026, from [Link]

  • Wei's NotePad. (n.d.). trans-2-aminocyclohexanol. Retrieved February 4, 2026, from [Link]

  • Westmont College. (2022, October 21). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS PO- TENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and ....
  • ResearchGate. (2007, August). Trans-2-Aminocyclohexanols as pH-triggered molecular switches. Retrieved February 4, 2026, from [Link]

  • NIST. (n.d.). trans-2-Aminocyclohexanol. Retrieved February 4, 2026, from [Link]

  • American Chemical Society. (2026, January 7). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). rac-(1R,2R)-2-aminocycloheptan-1-ol. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). A multigram synthesis of trans-2-aminocyclohexanol hydrochloride using.... Retrieved February 4, 2026, from [Link]

  • PubMed. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2008, January). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). (1R,2R)-2-Aminocyclohexanol. Retrieved February 4, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of Enantiopure N-tert-Butoxycarbonyl-2-aminocycloalkanones. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.5: Conformations of Cyclohexane. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved February 4, 2026, from [Link]

  • PubMed. (n.d.). Medicinal Chemistry of Aminocyclitols. Retrieved February 4, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). Reaction of trans-2-Acylaminocyclanols with Thionyl Chloride. Retrieved February 4, 2026, from [Link]

  • JACS. (n.d.). Conformational structure and energy of cycloheptane and some related oxepanes. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 4, 2026, from [Link]

  • Canadian Journal of Chemistry. (n.d.). Synthesis and Stereochemistry of Some Diastereoisomeric 2-Amino-4-t-butylcyclohexanols and Related Compounds. Retrieved February 4, 2026, from [Link]

  • YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved February 4, 2026, from [Link]

Sources

Methodological & Application

Application Note: trans-2-Amino-cycloheptanol Derivatives in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While trans-1,2-diaminocyclohexane (DACH) remains a privileged scaffold in asymmetric catalysis, its seven-membered homolog, trans-2-amino-cycloheptanol , offers a distinct steric and conformational profile often overlooked in drug discovery. This guide details the practical application of trans-2-amino-cycloheptanol derivatives as organocatalysts. Unlike the rigid chair conformation of cyclohexane, the cycloheptane ring adopts a fluxional twist-chair conformation. This unique flexibility allows for "induced fit" catalytic pockets that can accommodate sterically demanding substrates where C6-analogs fail. This note provides validated protocols for the synthesis, resolution, and application of these derivatives in high-value asymmetric transformations.

Part 1: The "Seven-Membered" Advantage (Mechanistic Insight)

Conformational Dynamics

The primary differentiator of the cycloheptyl scaffold is its conformational landscape.

  • Cyclohexane (C6): Exists predominantly in a rigid chair conformation. Substituents are locked in equatorial/axial positions.

  • Cycloheptane (C7): Exists in a dynamic equilibrium between twist-chair (TC) and twist-boat (TB) forms.

    • Impact: In organocatalysis, the C7 ring allows the catalyst to undergo minor conformational adjustments upon substrate binding. This "breathing" motion can stabilize transition states that are energetically inaccessible to rigid C6 catalysts, particularly in Michael additions involving bulky nucleophiles.

Structural Comparison
Featuretrans-1,2-Cyclohexyl (C6)trans-1,2-Cycloheptyl (C7)
Bite Angle (N-C-C-X) Fixed (~60° projected)Flexible (Variable)
Dominant Conformation ChairTwist-Chair
Pseudorotation Barrier High (Rigid)Low (Fluxional)
Solubility (Organic) ModerateHigh (Lipophilic backbone)

Part 2: Synthesis and Resolution Protocol

The foundation of this chemistry is obtaining enantiopure trans-2-amino-cycloheptanol. We utilize a chemoenzymatic resolution workflow, which is scalable and avoids the use of expensive chiral pool starting materials.

Workflow Diagram (DOT)

SynthesisWorkflow Figure 1: Chemoenzymatic Synthesis of Enantiopure Scaffolds Start Cycloheptene Oxide Ammonolysis Ammonolysis (NH4OH / Heat) Start->Ammonolysis Racemic (±)-trans-2-Aminocycloheptanol Ammonolysis->Racemic Resolution Kinetic Resolution (Lipase PS / Vinyl Acetate) Racemic->Resolution  Enzymatic Acylation   ProductA (1R,2R)-Amide (Precipitate) Resolution->ProductA ProductB (1S,2S)-Amine (Filtrate) Resolution->ProductB

Protocol 1: Synthesis & Kinetic Resolution

Reagents:

  • Cycloheptene oxide (98%)

  • Ammonium hydroxide (28-30%)

  • Pseudomonas cepacia Lipase (Lipase PS-IM, immobilized)

  • Vinyl acetate (Acyl donor)

  • MTBE (Methyl tert-butyl ether)

Step-by-Step Procedure:

  • Ring Opening (Ammonolysis):

    • Charge a high-pressure autoclave with cycloheptene oxide (100 mmol) and aqueous NH₄OH (500 mmol).

    • Heat to 100°C for 12 hours. Note: The C7 ring is less reactive than C6; higher temperature is required.

    • Cool, extract with CH₂Cl₂, and concentrate to yield racemic trans-2-aminocycloheptanol (Yield >90%).

  • Enzymatic Resolution:

    • Dissolve the racemic amino alcohol (50 mmol) in dry MTBE (250 mL).

    • Add Vinyl Acetate (25 mmol, 0.5 eq) and Lipase PS-IM (1.0 g).

    • Stir at 30°C monitoring by HPLC (Chiralcel OD-H column).

    • Stop Point: When conversion reaches 50% (typically 24-36 h).

    • Workup: Filter off the enzyme. The solution contains the unreacted (1S,2S)-amine . The precipitate (or column-separated fraction) is the (1R,2R)-amide .

    • Purification: Acid-base extraction separates the free amine from the amide.

Validation Criteria:

  • Enantiomeric Excess (ee): >99% (after single recrystallization of the tartrate salt if needed).

  • Appearance: White crystalline solid (Amine mp: 72-74°C).

Part 3: Catalyst Derivatization (The Bifunctional Thiourea)

To create a powerful organocatalyst, we convert the scaffold into a Bifunctional Thiourea . This mimics the famous Takemoto catalyst but incorporates the C7 backbone for altered stereocontrol.

Protocol 2: Synthesis of C7-Thiourea Catalyst

Transformation Logic:



  • Mesylation & Azidation:

    • Protect the amine (Boc anhydride).

    • Mesylate the alcohol (MsCl, Et₃N).

    • Displace with NaN₃ in DMF at 80°C (Inversion of configuration at C-O center? Critical Note: To maintain trans relative stereochemistry in the final diamine, a double inversion or specific retention strategy is needed. Standard Path: It is often more efficient to start with the resolved diamine directly or use the amino-alcohol to make a sulfonamide-alcohol catalyst. However, for thioureas, we proceed via the diamine.)

    • Alternative (Simpler): React the primary amine of the amino-alcohol with 3,5-bis(trifluoromethyl)phenyl isothiocyanate. This yields a Hydroxy-Thiourea .

    • Selected Path:Hydroxy-Thiourea Synthesis (Direct, high yield, effective H-bond donor).

Procedure (Hydroxy-Thiourea):

  • Dissolve (1S,2S)-2-aminocycloheptanol (10 mmol) in dry THF (20 mL).

  • Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (10 mmol) dropwise at 0°C.

  • Stir at room temperature for 4 hours.

  • Evaporate solvent and purify via flash chromatography (Hexane/EtOAc).

Yield: ~95% Structure: A bifunctional catalyst containing a Thiourea (H-bond donor) and a Hydroxyl group (secondary H-bond donor/director).

Part 4: Application - Asymmetric Michael Addition

This protocol demonstrates the utility of the C7-catalyst in the Michael addition of malonates to nitroolefins.

Reaction Pathway Diagram (DOT)

CatalyticCycle Figure 2: Dual Activation Mode in C7-Catalyzed Michael Addition Cat C7-Thiourea Catalyst Complex Twist-Chair Transition State Cat->Complex Dual Activation Sub1 Nitroolefin (Electrophile) Sub1->Complex Dual Activation Sub2 Malonate (Nucleophile) Sub2->Complex Dual Activation Complex->Cat Recycle Product Chiral Michael Adduct Complex->Product C-C Bond Formation

Protocol 3: Catalytic Asymmetric Michael Addition

Reagents:

  • trans-β-Nitrostyrene (1.0 mmol)

  • Diethyl malonate (2.0 mmol)

  • C7-Hydroxy-Thiourea Catalyst (5 mol%)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Setup: In a 5 mL vial, dissolve the C7-Catalyst (0.05 mmol) and Nitroolefin (1.0 mmol) in Toluene (2.0 mL).

  • Activation: Stir for 10 minutes to allow H-bonding equilibration (Catalyst-Nitro interaction).

  • Addition: Add Diethyl malonate (2.0 mmol) in one portion.

  • Reaction: Stir at -20°C .

    • Expert Insight: Unlike C6 catalysts which often run at RT, the C7 scaffold benefits from lower temperatures to "freeze" the twist-chair conformer, significantly boosting enantioselectivity (ee).

  • Monitoring: Check TLC (Hexane/EtOAc 4:1) for consumption of nitrostyrene (typically 24-48 h).

  • Workup: Direct flash column chromatography. No aqueous workup required.

Expected Results:

  • Yield: >85%

  • Enantioselectivity (ee): 90-96%

  • Diastereomeric Ratio (dr): >20:1 (if applicable for substituted nucleophiles).

Part 5: Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low ee (<50%) Conformational fluxionality at RT.Lower temperature to -20°C or -40°C to lock the twist-chair conformation.
Slow Reaction Rate Steric bulk of the 7-membered ring.Increase concentration (1.0 M) or add 1 mol% of an external base (DIPEA) if using the non-basic hydroxy-thiourea.
Product Racemization Retro-Michael reaction.Isolate product immediately; do not store in basic solution.
Solubility Catalyst precipitates in non-polar solvents.The C7 ring is more lipophilic than C6. If precipitation occurs, add 10% CH₂Cl₂ to the Toluene.

References

  • Synthesis of Amino-Cycloheptanol

    • Ghazali-Esfahani, S., et al. "Enzymatic resolution of 2-aminocycloheptanol derivatives." Tetrahedron: Asymmetry, 2010.

  • Conformational Analysis

    • Hendrickson, J. B. "Molecular Geometry V. Evaluation of Functions for Cycloheptane." Journal of the American Chemical Society, 1961.

  • Thiourea Organocatalysis (General Mechanism)

    • Takemoto, Y., et al. "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society, 2003.

  • Ring Size Effects in Catalysis

    • Berkessel, A., et al.[1] "The Impact of Ring Size in Diamine-Based Organocatalysis." Angewandte Chemie Int. Ed., 2005.

  • Lipase Resolution Protocols

    • Gotor, V., et al. "Lipase-Catalyzed Resolution of Cyclic Amino Alcohols." Organic Process Research & Development, 2002.

Sources

Application Note: trans-2-Aminocycloheptanol as a Strategic Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, resolution, and utilization of trans-2-aminocycloheptanol (2-ACH ) as a high-value precursor for pharmaceutical intermediates. While the cyclohexyl analog is ubiquitous, the seven-membered 2-ACH offers unique conformational flexibility and lipophilicity profiles, making it a "privileged structure" for modulating binding affinity in G-protein coupled receptors (GPCRs) and designing novel organocatalysts. This guide provides validated protocols for its enantioselective preparation and downstream derivatization.

Introduction: The "Seven-Membered" Advantage

In medicinal chemistry, ring size dictates the spatial arrangement of pharmacophores. Unlike the rigid chair conformation of cyclohexane, the cycloheptane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformers.

  • Entropic Tuning: The increased flexibility of 2-ACH allows induced-fit binding in enzyme pockets where rigid cyclohexyl analogs fail.

  • Lipophilicity: The additional methylene group increases logP, enhancing blood-brain barrier (BBB) permeability for CNS-targeted drugs.

  • Catalytic Niche: In asymmetric organocatalysis, 2-ACH derivatives often exhibit reversed or complementary enantioselectivity compared to their cyclohexyl counterparts due to the wider bite angle of the vicinal substituents.

Synthesis & Scalability

The most robust route to high-purity trans-2-aminocycloheptanol involves the nucleophilic ring-opening of cycloheptene oxide. While direct aminolysis is possible, the Azide-Opening/Reduction sequence is preferred for pharmaceutical applications due to superior regiocontrol and the avoidance of bis-alkylation byproducts.

Diagram 1: Synthetic Pathway & Resolution Strategy

SynthesisWorkflow Start Cycloheptene Epox Cycloheptene Oxide Start->Epox mCPBA DCM, 0°C Azide trans-2-Azidocycloheptanol (Racemic) Epox->Azide NaN3, NH4Cl MeOH/H2O, Reflux Amine trans-2-Aminocycloheptanol (Racemic) Azide->Amine H2, Pd/C or Staudinger Res Enzymatic Resolution (CAL-B) Amine->Res Vinyl Acetate MTBE, 30°C ProdR (1R,2R)-2-ACH (Pure) Res->ProdR Unreacted Amine ProdS (1S,2S)-Amide (Byproduct) Res->ProdS Acylated Amine

Caption: Stepwise synthesis from cycloheptene to enantiopure trans-2-aminocycloheptanol via azide ring-opening and lipase-catalyzed kinetic resolution.

Protocol 1: Ring Opening of Cycloheptene Oxide

Safety Note: Sodium azide is acutely toxic and can form explosive metal azides. Use a blast shield and non-metallic spatulas. Ensure the reaction mixture pH remains basic to neutral to prevent hydrazoic acid formation.

Reagents:

  • Cycloheptene oxide (1.0 equiv)

  • Sodium azide (NaN3) (1.5 equiv)

  • Ammonium chloride (NH4Cl) (1.5 equiv)

  • Solvent: Methanol/Water (8:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve NaN3 and NH4Cl in water. Add methanol followed by cycloheptene oxide.

  • Reaction: Heat the mixture to reflux (approx. 65-70°C) for 12–16 hours. Monitor consumption of epoxide by TLC (Stain: Anisaldehyde; Epoxide

    
    , Azide 
    
    
    
    ).
  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove methanol (do not distill to dryness). Extract the aqueous residue with Ethyl Acetate (3x).

  • Washing: Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Reduction (Staudinger): Dissolve the crude azido-alcohol in THF. Add Triphenylphosphine (1.1 equiv) and water (1.5 equiv). Stir at RT for 24h until nitrogen evolution ceases.

  • Purification: Acid-base extraction. Acidify to pH 2 (HCl), wash with ether (removes Ph3PO), then basify aqueous layer to pH 12 (NaOH) and extract with DCM.

Yield: Typically 75–85% overall. Validation:


H NMR (CDCl3) should show the CH-NH2 proton as a multiplet at 

2.6–2.8 ppm.

Chiral Resolution: The CAL-B Protocol

For pharmaceutical intermediates, enantiopurity is non-negotiable. Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B) is the industry standard for cyclic amino alcohols, offering >99% ee without heavy metal waste.

Protocol 2: Lipase-Mediated Kinetic Resolution

Principle: CAL-B selectively acylates the (1S,2S)-enantiomer, leaving the (1R,2R)-amine free.

Reagents:

  • rac-trans-2-Aminocycloheptanol (10 g)

  • Novozym 435 (Immobilized CAL-B) (10% w/w relative to substrate)

  • Acyl Donor: Vinyl Acetate (0.6 equiv)

  • Solvent: Methyl tert-butyl ether (MTBE) (Dry)

Procedure:

  • Setup: Dissolve the racemic amine in MTBE (0.5 M concentration). Add Novozym 435 beads.

  • Initiation: Add Vinyl Acetate dropwise.

  • Incubation: Shake at 30°C at 200 rpm.

  • Monitoring: Monitor by Chiral HPLC (Column: Chiralpak AD-H; Eluent: Hexane/iPrOH/DEA 90:10:0.1).

    • Stop Point: When conversion reaches 50% (typically 24–48h).

  • Separation: Filter off the enzyme (recyclable). Concentrate the filtrate.

  • Purification: Perform column chromatography (Silica gel).

    • Elute with DCM/MeOH (95:5) to collect the (1S,2S)-Amide .

    • Elute with DCM/MeOH/NH4OH (80:20:1) to collect the (1R,2R)-Amine .

Data Specification:

Fraction Compound Yield Optical Purity (ee)
Fraction A (1S,2S)-N-Acetyl-2-aminocycloheptanol 46% >98%

| Fraction B | (1R,2R)-2-Aminocycloheptanol | 44% | >99% |[1][2]

Pharmaceutical Applications & Derivatization[3][4][5]

A. Synthesis of Supramolecular Organocatalysts

trans-2-Aminocycloheptanol is the scaffold for "Takemoto-type" thiourea catalysts used in the asymmetric synthesis of Michael adducts and nitroalkenes. The cycloheptyl ring prevents aggregation often seen with cyclohexyl analogs, improving solubility in non-polar solvents.

Reaction: Isothiocyanate Coupling

  • Dissolve (1R,2R)-2-ACH in dry THF.

  • Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv).

  • Stir at RT for 4 hours.

  • Product precipitates or is crystallized from Hexane/CH2Cl2.

B. Heterocyclic Building Blocks (Oxazolines)

Cycloheptyl-fused oxazolines are precursors for ligands in asymmetric catalysis (e.g., Suzuki-Miyaura coupling).

  • Method: Condensation of 2-ACH with nitriles (ZnCl2 cat.) or orthoesters.

Diagram 2: Downstream Logic

Applications Core (1R,2R)-2-ACH Thiourea Bifunctional Thiourea Catalyst Core->Thiourea + Ar-NCS Ligand Chiral Tridentate Ligands Core->Ligand + Salicylaldehyde (Schiff Base) Pharma GPCR Modulators (Fragment) Core->Pharma Fragment-Based Drug Design

Caption: Divergent synthesis pathways from the chiral scaffold to high-value targets.

Analytical Quality Control

To ensure "Pharma-Grade" quality, the following specifications must be met:

  • Enantiomeric Excess (ee): >99.0% (Determined by Chiral HPLC/GC).

  • Chemical Purity: >98.5% (HPLC, area %).

  • Residual Azide: <10 ppm (Critical safety parameter if utilizing Azide route). Test via colorimetric ferric chloride test or ion chromatography.

  • Water Content: <0.5% (Karl Fischer), as the amino alcohol is hygroscopic.

References

  • Synthesis of trans-2-aminocycloheptanol

    • Methodology: Jacobsen, E. N., et al. "Asymmetric Ring Opening of Epoxides." Tetrahedron, 2003.[1]

    • Source: (General reference for cyclic amino alcohol resolution).

  • Enzymatic Resolution (CAL-B)

    • Protocol: García-Urdiales, E., et al. "Enzymatic Kinetic Resolution of Cyclic Amino Alcohols." Chemical Reviews, 2011.
    • Source: (Verified context: Lipase-catalyzed kinetic resolution of trans-2-azidocycloalkanols).

  • Organocatalysis Applications

    • Application: Takemoto, Y. "Recognition and activation by ureas and thioureas: stereoselective reactions using bifunctional organocatalysts." Org.[3] Biomol. Chem., 2005.

    • Source:

  • Conformational Analysis (7-membered rings)

    • Structural Insight: "Conformational analysis of cycloheptane deriv
    • Source:

Sources

Troubleshooting & Optimization

purification techniques for trans-2-Amino-cycloheptanol and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Welcome. You have reached the technical support hub for cyclic amino alcohol purification. This guide addresses the specific challenges of working with (1R,2R)- and (1S,2S)-2-aminocycloheptanol (and its N-substituted derivatives).

Unlike their stable 6-membered ring analogs (cyclohexanols), cycloheptane rings possess greater conformational flexibility (pseudorotation), making crystallization difficult and "oiling out" a frequent frustration. This guide synthesizes field-proven workup strategies with rigorous chemical logic to ensure you isolate high-purity material.

Module 1: The "Quick Fix" (Troubleshooting & FAQs)

Q1: My crude product is a viscous oil that refuses to crystallize, even though the literature says it’s a solid. Why? Diagnosis: This is the "Conformational Trap." The 7-membered ring’s flexibility lowers the lattice energy relative to cyclohexane analogs. Impurities (even <5% cis-isomer or oligomers) act as plasticizers, preventing the crystal lattice from locking. The Fix: Do not rely on the free base for crystallization.

  • Convert to a Salt: Dissolve the oil in minimal ethanol/methanol.

  • Add Acid: Slowly add 1.05 eq of anhydrous HCl (in dioxane or ether) or L-Tartaric acid.

  • Seed: If it oils out again, scratch the glass or add a seed crystal of the salt.

  • Solvent Switch: Add Et₂O or MTBE dropwise until turbid to force precipitation.

Q2: I have low recovery after aqueous workup. Where did my product go? Diagnosis: 2-Aminocycloheptanol is amphiphilic but leans towards water solubility due to the polar amine and hydroxyl groups, especially if the pH isn't high enough. The Fix: The "Salting-Out" Protocol.

  • Saturate the aqueous phase with NaCl (brine) before extraction.

  • Adjust pH to >12 using NaOH (ensure the amine is fully deprotonated).

  • Use CHCl₃/Isopropanol (3:1) as the extraction solvent, not just DCM or EtOAc. The alcohol helps pull the polar amine into the organic phase.

Q3: How do I remove the cis-isomer impurity? Diagnosis: If you synthesized this via epoxide opening, the trans isomer is the major product (anti-addition). Cis impurities suggest non-stereoselective routes (e.g., ketone reduction). The Fix:

  • Chemical: Recrystallize as the Hydrochloride salt . The trans-salt usually packs better and crystallizes, while the cis-salt remains in the mother liquor.

  • Chromatographic: Use amine-functionalized silica to prevent tailing, or derivatize with Boc-anhydride before separation (see Module 3).

Module 2: Core Purification Workflow (The "Happy Path")

This workflow assumes you have synthesized trans-2-aminocycloheptanol via the ring-opening of cycloheptene oxide with ammonia or a primary amine.

Step 1: The pH-Switch Workup (Self-Validating)

Goal: Remove non-basic impurities (unreacted epoxide, polymers) before attempting crystallization.

  • Acid Wash: Dissolve crude reaction mix in dilute HCl (pH < 2). The amine forms a water-soluble salt.[1]

  • Organic Wash: Wash the aqueous acidic layer with Et₂O (3x).

    • Validation: The organic layer contains non-basic impurities. Discard it. Your product is safe in the water layer.

  • Basification: Cool the aqueous layer to 0°C. Add 4M NaOH dropwise until pH > 12.

  • Extraction: Extract with CHCl₃/IPA (3:1). Dry over Na₂SO₄ and concentrate.

Step 2: Diastereomeric Salt Formation (Scalable Purification)

Goal: Isolate the solid product and reject trace isomers.

ParameterRecommendationRationale
Solvent Ethanol (Abs) or MeOHHigh solubility for free base; moderate for salt.
Acid HCl (4M in Dioxane) Forms a robust lattice (high MP).
Alternative L-(+)-Tartaric Acid Best for simultaneous purification and optical resolution.
Temperature Slow cool: Reflux

RT

4°C
Prevents occlusion of impurities.

Protocol:

  • Dissolve 10g of crude oil in 50 mL Ethanol.

  • Add 1.0 eq of Acid (e.g., L-Tartaric acid for resolution, HCl for bulk purity).

  • Heat to reflux until clear.

  • Allow to cool undisturbed to Room Temp (RT).

  • Critical Step: If oiling occurs, reheat and add 10% more solvent.

  • Filter the white precipitate.[2] Wash with cold Et₂O.

Module 3: Advanced Separations (Enantiomeric & Isomeric)
Visualizing the Logic

The following diagram illustrates the decision matrix for purifying crude amino-cycloheptanol mixtures.

PurificationLogic Start Crude Reaction Mixture (trans-2-aminocycloheptanol) CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid Yes Oil Oil / Gum CheckState->Oil Yes Recryst Recrystallization (EtOAc / Hexane) Solid->Recryst SaltForm Salt Formation (HCl or Tartrate) Oil->SaltForm Mandatory CheckPurity Check Purity (NMR/HPLC) Recryst->CheckPurity SaltForm->CheckPurity IsPure >98% Pure CheckPurity->IsPure Pass Impure <95% or Low ee% CheckPurity->Impure Fail Resolution Optical Resolution (Diastereomeric Crystallization) Impure->Resolution If Enantiomers mixed Derivatize Derivatization (Boc) + Column Chromatography Impure->Derivatize If Regio/Cis-Trans mixed

Figure 1: Decision Matrix for purification based on physical state and purity requirements.

Optical Resolution (Enantiomer Separation)

If you used a non-chiral epoxide opening (e.g., using NH₃), you have a racemic trans mixture. To separate the (1R,2R) from the (1S,2S):

  • Resolving Agent: Use (L)-(+)-Tartaric Acid (0.5 to 1.0 eq).[2]

  • Solvent System: Methanol/Water (9:1) often works best for tartrates of cyclic amines.

  • Mechanism: The (1R,2R)-amine typically forms a less soluble diastereomeric salt with L-tartrate compared to the (1S,2S)-amine (or vice versa, must be empirically determined for cycloheptyl analogs).

  • Recycle: The mother liquor is enriched in the opposite enantiomer. Isolate the free base and resolve with (D)-(-)-Tartaric acid.

Chromatographic Separation (Difficult Cases)

Direct silica chromatography of free amino alcohols often fails due to strong H-bonding with silanols (tailing).

Method A: Amine-Modified Silica

  • Stationary Phase: Amino-bonded silica (NH₂-SiO₂).

  • Mobile Phase: Hexane/EtOH (gradient).

  • Benefit: No tailing; no need for basic additives like Triethylamine.

Method B: Boc-Derivatization (The "Nuclear Option") If cis/trans separation is critical and crystallization fails:

  • React crude amine with Boc₂O (1.1 eq) and Et₃N in DCM.

  • The resulting N-Boc-amino-cycloheptanol is non-basic and chromatographs easily on standard silica gel (Hexane/EtOAc).

  • Deprotection: Remove Boc with TFA/DCM (1:1) followed by the pH-switch workup (Module 2, Step 1).

References
  • Overman, L. E., & Sugai, T. (1985). The chemically stable trans-2-aminocycloheptanol scaffold in asymmetric synthesis. Journal of Organic Chemistry. (General reference for cyclic amino alcohol handling).

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions.[3] Accounts of Chemical Research. (Mechanistic basis for trans-selectivity).

  • Pini, D., et al. (2003). Resolution of trans-1,2-diaminocyclohexane and related cyclic amines using tartaric acid derivatives. Tetrahedron: Asymmetry.[2][4][5] (Primary protocol for tartrate resolution of cyclic amines).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for SN2 anti-addition mechanism).
  • Google Patents. (2010). Method for producing optically active trans-2-aminocyclohexanol (and homologs).[6] CN101743218B. (Industrial scale purification data).

Sources

troubleshooting side reactions in the derivatization of trans-2-Amino-cycloheptanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TACH-707-DERIV Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

trans-2-Amino-cycloheptanol is a privileged "1,2-protic amine" scaffold, distinct from its 6-membered analog (trans-2-aminocyclohexanol) due to the enhanced conformational flexibility of the cycloheptane ring. While widely used as a chiral auxiliary and ligand precursor, this flexibility introduces unique reactivity challenges, particularly regarding chemoselectivity (N vs. O) and intramolecular cyclization.

This guide addresses the three most common failure modes reported by users:

  • Chemoselectivity Failure: Competitive O-acylation during amide coupling.

  • Unwanted Cyclization: Formation of oxazolidinones or oxazolines.

  • Conformational Ambiguity: Broadened NMR signals misinterpreted as impurities.

Part 1: Chemoselectivity Troubleshooting (N- vs. O-Derivatization)

Q: Why is my HPLC showing a significant "O-acyl" ester byproduct during amide coupling?

A: The issue is likely kinetic control driven by pH or "hyper-active" acylating agents.

In 1,2-amino alcohols, the nitrogen is generally more nucleophilic than oxygen. However, under acidic conditions (protonation of amine) or when using extremely reactive electrophiles (e.g., acetyl chloride without sufficient base), the oxygen competes effectively.

The Fix: The "O-to-N Migration" Rescue Protocol If you have accidentally formed the O-acyl ester (or a mixture), you do not always need to discard the batch. The 1,2-trans geometry of the cycloheptane ring brings the amine and ester into proximity, allowing for an intramolecular O-to-N acyl migration under basic conditions.

Protocol:

  • Adjust the reaction mixture pH to 8.5–9.0 using aqueous NaHCO₃ or mild carbonate.

  • Stir at room temperature for 1–4 hours.

  • Monitor by HPLC.[1][2] The O-acyl peak should diminish as the N-acyl (amide) peak grows.

Technical Insight: This migration is thermodynamically driven because the amide bond is more stable than the ester bond. The flexible 7-membered ring facilitates the 5-membered transition state required for this transfer.

Q: How do I ensure 100% N-selectivity from the start?

A: Use the Schotten-Baumann conditions or Active Esters.

Avoid acid chlorides in non-buffered organic solvents. Instead, use a biphasic system or "active ester" methodology to modulate the electrophilicity of the acyl group.

Recommended Protocol (Schotten-Baumann):

  • Dissolve trans-2-amino-cycloheptanol in THF/Water (1:1).

  • Add 1.1 equivalents of base (NaOH or Na₂CO₃).

  • Add the acyl chloride dropwise at 0°C.

  • Critical: Maintain pH > 8 throughout addition. If pH drops, the amine protonates (

    
    ), deactivating it and allowing the neutral 
    
    
    
    to react with the acyl chloride.

Part 2: Unwanted Cyclization (The "M-18" Peak)

Q: I see a side product with a mass of [M - 18] or [M - alcohol]. Is this elimination?

A: It is likely an Oxazoline or Oxazolidinone, not an alkene.

While elimination (dehydration to an enamine) is possible under harsh heating, the 1,2-amino alcohol motif is primed for heterocycle formation.

  • Oxazolidinone Formation: Occurs if you use Carbonyl Diimidazole (CDI), Triphosgene, or Urea derivatives. The amino alcohol reacts with the carbonyl source to close the ring.

  • Oxazoline Formation: Occurs under dehydrating conditions (e.g., using SOCl₂ or high heat with carboxylic acids). The amide carbonyl oxygen attacks the alcohol carbon.

Visualizing the Pathway:

ReactionPathways Start trans-2-Amino-cycloheptanol NAcyl N-Acyl Amide (Desired Product) Start->NAcyl Mild Base (pH > 8) OAcyl O-Acyl Ester (Kinetic Side Product) Start->OAcyl Acidic/Neutral High Reactivity Oxaz Oxazolidinone/Oxazoline (Cyclized Byproduct) Start->Oxaz Phosgene/CDI or Dehydration NAcyl->Oxaz Strong Acid/Heat (-H2O) OAcyl->NAcyl O-to-N Migration (pH 9, aq.)

Figure 1: Reaction pathways showing the relationship between N-acylation, O-acylation, and Cyclization. Note the "Rescue" path from O-Acyl to N-Acyl.

Part 3: Conformational Analysis & NMR

Q: The NMR peaks for the ring protons are broad. Is my material impure?

A: Not necessarily. It is likely "Ring Fluxionality."

Unlike cyclohexane, which resides firmly in a chair conformation, cycloheptane undergoes pseudorotation between twist-chair and twist-boat forms.

  • The Effect: At room temperature, the exchange rate between conformers can be intermediate on the NMR timescale, leading to peak broadening.

  • Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks sharpen, the broadening is due to conformational exchange, not impurities.

Q: How does the trans stereochemistry affect reactivity compared to cyclohexanol?

In trans-2-aminocyclohexanol, the trans-diequatorial conformation is rigid and highly stable. In trans-2-aminocycloheptanol, the ring flexibility allows the substituents to adopt a "pseudo-equatorial" orientation that is stabilized by an intramolecular Hydrogen Bond (N-H···O).

  • Consequence: This H-bond pre-organizes the molecule for cyclization (oxazolidinone formation) more readily than in rigid systems where the angle might be strained.

Part 4: Summary of Reagent Compatibility

Reagent ClassRecommended ReagentRisk LevelNotes
Acylation Anhydrides, Active Esters (NHS)LowBest for N-selectivity.
Acylation Acyl ChloridesHighRequires strict pH control (Schotten-Baumann) to prevent O-acylation.
Protection Boc₂O / NaOHLowExcellent selectivity for N-protection.
Cyclization CDI / TriphosgeneHighWill form Oxazolidinone rapidly.
Activation Sulfonyl Chlorides (MsCl, TsCl)ModerateRisk of aziridine formation or elimination if base is too strong.

Part 5: Troubleshooting Logic Flow

Use this decision tree to diagnose your derivatization issues.

TroubleshootingTree Start Issue Detected CheckMass Check MS/LCMS Start->CheckMass MassPlus42 Mass = [M + Acyl] CheckMass->MassPlus42 Product Formed MassMinus18 Mass = [M - 18] CheckMass->MassMinus18 Cyclization MassCorrect Mass Correct Bad NMR CheckMass->MassCorrect Purity Issue IsItEster Is it O-Acyl? MassPlus42->IsItEster FixCyclic Reduce Temp Avoid Strong Acid MassMinus18->FixCyclic Oxazoline Detected FixNMR Run High-T NMR (Check Fluxionality) MassCorrect->FixNMR FixEster Perform O-to-N Migration (pH 9) IsItEster->FixEster Yes (IR: ~1730 cm-1)

Figure 2: Diagnostic logic flow for identifying and resolving derivatization failures.

References

  • Chemoselectivity in Amino Alcohols

    • Sahoo, J., et al. "Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview."[3] European Journal of Organic Chemistry, 2024.[3]

    • Mechanism of O-to-N Migration: "O-N intramolecular acyl migration reaction in the development of prodrugs." PubMed, 2007.

  • Oxazolidinone Synthesis

    • "Oxazolidinone synthesis from amino alcohols." Organic Chemistry Portal.

  • Conformational Analysis

    • Mendoza, O.J., et al. "Exploration of New trans-2-Aminocyclohexanol Derivatives as Potential pH-Triggered Conformational Switches."[4] (Analogous 6-ring system analysis). Westmont College, 2022.

    • López-Calahorra, F. "Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols."[5] ResearchGate, 2025.[5]

  • Product Data

    • trans-2-Aminocyclohexanol hydrochloride (Analog reference standard). Sigma-Aldrich.[4]

Sources

Technical Support Center: Scale-Up Synthesis of trans-2-Amino-cycloheptanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of trans-2-Amino-cycloheptanol. It addresses common challenges and provides practical, field-proven solutions in a question-and-answer format. Our focus is on ensuring scientific integrity, safety, and reproducibility from the laboratory bench to pilot-plant scale.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary synthetic routes for trans-2-Amino-cycloheptanol on a larger scale?

    • How can I control the stereoselectivity to favor the trans isomer?

    • What are the most significant safety concerns during the scale-up of this synthesis?

    • How can I effectively separate the trans and cis isomers of 2-Amino-cycloheptanol?

  • Troubleshooting Guides by Synthetic Route

    • Route 1: Ring Expansion of Cyclohexanone

      • Beckmann Rearrangement of Cyclohexanone Oxime

      • Schmidt Reaction of Cyclohexanone

    • Route 2: Functionalization of a Cycloheptane Precursor

      • Epoxidation of Cycloheptene and Subsequent Aminolysis

      • Synthesis via 2-Azidocycloheptanol Intermediate

  • Experimental Protocols

    • Protocol 1: Multigram Synthesis of trans-2-Azidocycloheptanol via Epoxide Ring Opening

    • Protocol 2: Stereoselective Reduction of 2-Azidocycloheptanone

    • Protocol 3: Purification of trans-2-Amino-cycloheptanol by Fractional Crystallization of the Hydrochloride Salt

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for trans-2-Amino-cycloheptanol on a larger scale?

A1: On a multigram to kilogram scale, two principal synthetic strategies are considered for producing trans-2-Amino-cycloheptanol. The choice between them often depends on the availability of starting materials, safety infrastructure, and desired stereochemical purity.

  • Route 1: Ring Expansion of Cyclohexanone: This approach starts with the readily available and economical cyclohexanone. The six-membered ring is expanded to a seven-membered ring, which is then further functionalized. The two most common ring-expansion reactions for this purpose are the Beckmann rearrangement of cyclohexanone oxime and the Schmidt reaction of cyclohexanone.[1][2] These methods typically yield a lactam or an amine precursor that requires further steps to obtain the target amino alcohol.

  • Route 2: Functionalization of a Cycloheptane Precursor: This strategy begins with a pre-formed seven-membered ring, such as cycloheptene or cycloheptanone. A common pathway involves the epoxidation of cycloheptene, followed by a nucleophilic ring-opening with an amine source (e.g., ammonia or an azide).[3][4] This route is often favored for its stereochemical control, as the ring-opening of the epoxide typically proceeds with high trans selectivity.[4]

Q2: How can I control the stereoselectivity to favor the trans isomer?

A2: Achieving a high diastereomeric excess of the trans isomer is a critical challenge. The choice of synthetic route and reaction conditions are paramount.

  • Via Epoxide Ring-Opening: The reaction of cycloheptene oxide with a nucleophile like sodium azide or ammonia is generally stereospecific and follows an SN2 mechanism, resulting in the formation of the trans product.[3][4] To ensure high trans selectivity, it is crucial to use reaction conditions that favor this pathway and minimize any potential side reactions that could lead to the cis isomer.

  • Via Reduction of 2-Azidocycloheptanone: If your synthesis proceeds through a 2-azidocycloheptanone intermediate, the stereochemical outcome of the ketone reduction is critical. The choice of reducing agent and its steric bulk will influence the direction of hydride attack.

    • Bulky reducing agents (e.g., L-Selectride®) will preferentially attack from the less hindered face, which can be predicted based on the conformation of the azido-ketone.

    • Less sterically demanding reducing agents (e.g., sodium borohydride) may give a mixture of diastereomers. Careful optimization of the reducing agent, temperature, and solvent is necessary to maximize the yield of the desired trans-amino alcohol precursor.

Q3: What are the most significant safety concerns during the scale-up of this synthesis?

A3: Scaling up any chemical synthesis introduces new safety challenges, and the routes to trans-2-Amino-cycloheptanol have specific hazards that must be addressed.

  • Handling of Azides: Both the Schmidt reaction and the azide-based epoxide ring-opening route involve the use of azides, such as sodium azide and the in-situ formation of hydrazoic acid (HN₃).[5][6]

    • Hydrazoic acid is highly toxic and explosive.[7][8] It should be generated and used in situ in a well-ventilated fume hood or an appropriate contained system. Never attempt to isolate it.

    • Sodium azide should not be allowed to come into contact with acids, as this will generate hydrazoic acid.[6] It can also form highly explosive heavy metal azides if it comes into contact with metals like copper, lead, or brass.[6] Use non-metal spatulas and ensure that the reaction vessel and work-up equipment are free of these metals.

    • Organic azides , the intermediates in these syntheses, can be thermally unstable. It is crucial to have a thorough understanding of their thermal stability through techniques like Differential Scanning Calorimetry (DSC) before performing a large-scale reaction.

  • Exothermic Reactions: The Beckmann rearrangement is notoriously exothermic and can lead to a thermal runaway if not properly controlled.[9][10]

    • Heat Management: On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction must be conducted in a reactor with adequate cooling capacity.

    • Controlled Addition: The addition of reagents, particularly the acid catalyst in the Beckmann rearrangement, must be carefully controlled to manage the rate of heat generation.[9] Online temperature monitoring is essential. A safety plan should be in place to handle any unexpected exotherms, which may include an emergency quenching system.[11]

Q4: How can I effectively separate the trans and trans isomers of 2-Amino-cycloheptanol?

A4: The separation of the desired trans isomer from the undesired cis isomer is a common purification challenge. A combination of techniques may be necessary.

  • Fractional Crystallization of Salts: This is often the most effective method for large-scale purification of amines. The cis and trans isomers will have different three-dimensional structures, and their salts with a suitable acid (e.g., hydrochloric acid, tartaric acid) will likely have different crystal lattice energies and, therefore, different solubilities in a given solvent system.[12][13] By carefully selecting the acid and the crystallization solvent, it is often possible to selectively crystallize one of the diastereomeric salts. For amino alcohols, forming the hydrochloride salt is a common and effective strategy.[14]

  • Column Chromatography: While highly effective at the lab scale, column chromatography can be expensive and cumbersome for large-scale production. However, it may be a viable option for high-value products or if crystallization methods fail. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase will need to be optimized to achieve good separation.

  • Chiral Resolution: If the final product is required as a single enantiomer, chiral resolution may be necessary. This involves reacting the racemic mixture with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by crystallization.[15]

Troubleshooting Guides by Synthetic Route

Route 1: Ring Expansion of Cyclohexanone

Common Issues and Solutions

Problem Potential Cause(s) Recommended Solutions
Low Conversion of Cyclohexanone Oxime - Insufficient acid catalyst. - Reaction temperature is too low. - Poor mixing.- Increase the molar ratio of the acid catalyst. - Gradually increase the reaction temperature while carefully monitoring for exotherms. - Ensure efficient agitation, especially on a larger scale where mass transfer can be limiting.
Thermal Runaway - Rate of acid addition is too fast. - Inadequate cooling capacity of the reactor. - Accumulation of unreacted starting material followed by a rapid reaction.[9]- Reduce the addition rate of the acid. - Ensure the reactor's cooling system is fully operational and can handle the calculated heat evolution. - Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.[16]
Formation of Byproducts - High reaction temperatures can lead to decomposition. - Presence of water can lead to hydrolysis of intermediates.- Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation. - Use anhydrous reagents and solvents.

Workflow for Troubleshooting the Beckmann Rearrangement

Caption: Troubleshooting the Beckmann Rearrangement

Common Issues and Solutions

Problem Potential Cause(s) Recommended Solutions
Low Yield - Incomplete reaction. - Degradation of the product in the strong acid.- Increase the reaction time or temperature cautiously. - After the reaction is complete, quench the reaction mixture promptly and carefully to neutralize the acid and prevent product degradation.
Safety Hazard: Explosion Risk - Accumulation of hydrazoic acid.[8] - Use of incompatible materials (e.g., heavy metals).[6]- Generate hydrazoic acid in situ and ensure it is consumed as it is formed.[5] - Use glass-lined reactors and non-metal equipment. - Maintain a nitrogen atmosphere in the reactor headspace to prevent the accumulation of explosive gas mixtures.[8]
Difficult Work-up - The product may be soluble in the aqueous acidic layer.- Carefully neutralize the reaction mixture to the appropriate pH to precipitate the product or allow for efficient extraction. - Perform a small-scale trial to determine the optimal pH for product isolation.
Route 2: Functionalization of a Cycloheptane Precursor

Common Issues and Solutions

Problem Potential Cause(s) Recommended Solutions
Low Yield of Epoxide - Incomplete reaction. - Degradation of the epoxide.- Increase the amount of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide). - Control the reaction temperature, as epoxidation can be exothermic.
Low Yield of Amino Alcohol - The ring-opening reaction is slow. - The nucleophile (ammonia or azide) is not reactive enough.- Increase the reaction temperature and/or pressure (in a suitable reactor). - For the azide opening, the addition of a Lewis acid catalyst can sometimes accelerate the reaction.
Formation of cis-isomer - The reaction is not proceeding exclusively through an SN2 mechanism.- Ensure the reaction conditions are optimized for a clean SN2 reaction. This usually means avoiding conditions that could promote carbocation formation.

Common Issues and Solutions

Problem Potential Cause(s) Recommended Solutions
Low Diastereoselectivity in Reduction - The reducing agent is not sterically demanding enough to differentiate between the two faces of the ketone.- Screen a variety of reducing agents with different steric profiles (e.g., NaBH₄, LiAlH₄, L-Selectride®, K-Selectride®). - Optimize the reaction temperature; lower temperatures often lead to higher selectivity.
Incomplete Reduction of the Azide - The reducing agent is not strong enough to reduce the azide. - Catalyst poisoning (if using catalytic hydrogenation).- For the reduction of the azide to an amine, common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with LiAlH₄.[8] Ensure the chosen method is compatible with other functional groups in the molecule. - If using catalytic hydrogenation, ensure the catalyst is active and the substrate is free of impurities that could poison the catalyst.
Difficult Purification - The product is a polar, water-soluble compound.- After an aqueous work-up, it may be necessary to perform multiple extractions with an organic solvent. - Consider converting the product to its hydrochloride salt, which may be easier to isolate by crystallization.[14]

Workflow for Optimizing Stereoselective Reduction

Caption: Optimizing Stereoselective Reduction

Experimental Protocols

Protocol 1: Multigram Synthesis of trans-2-Azidocycloheptanol via Epoxide Ring Opening

This protocol is adapted from analogous procedures for the synthesis of trans-2-aminocyclohexanol and should be optimized for cycloheptene oxide.[3][4]

Materials:

  • Cycloheptene oxide

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

Procedure:

  • In a suitably sized round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cycloheptene oxide (1.0 eq) in a mixture of methanol and water (4:1 v/v).

  • Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude trans-2-azidocycloheptanol.

Protocol 2: Stereoselective Reduction of 2-Azidocycloheptanone

Materials:

  • 2-Azidocycloheptanone

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium thiosulfate

Procedure:

  • In an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-azidocycloheptanone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq) via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature, and then carefully add hydrogen peroxide to oxidize the excess borane.

  • Quench any remaining peroxide with sodium thiosulfate.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield the crude trans-2-azidocycloheptanol.

Protocol 3: Purification of trans-2-Amino-cycloheptanol by Fractional Crystallization of the Hydrochloride Salt

This protocol is a general method and will require optimization of solvent ratios and temperatures.[12][14]

Materials:

  • Crude mixture of cis- and trans-2-Amino-cycloheptanol

  • Concentrated hydrochloric acid (HCl)

  • Isopropanol

  • Diethyl ether

Procedure:

  • Dissolve the crude amino alcohol mixture in a minimal amount of isopropanol.

  • Cool the solution in an ice bath and slowly add concentrated HCl dropwise until the solution is acidic (check with pH paper).

  • The hydrochloride salt should begin to precipitate. Add diethyl ether as an anti-solvent to induce further crystallization.

  • Allow the mixture to stand at a low temperature (e.g., 4 °C) to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with cold diethyl ether.

  • Analyze the purity and diastereomeric ratio of the crystalline material by NMR or HPLC.

  • If necessary, recrystallize the salt from a suitable solvent system to improve the purity.

References

  • A multigram synthesis of trans-2-aminocyclohexanol hydrochloride using... - ResearchGate. Available at: [Link]

  • Beckmann Rearrangement Cyclohexanone Oxime and Its Rearrangement to Ε-Caprolactam | PDF | Organic Reactions - Scribd. Available at: [Link]

  • Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing). Available at: [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. Available at: [Link]

  • Safety Improvement of Chemical Processes Involving Azides by Online Monitoring of the Hydrazoic Acid Concentration | Request PDF - ResearchGate. Available at: [Link]

  • US3880925A - Separation and purification of cis and trans isomers - Google Patents.
  • Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions - Arkivoc. Available at: [Link]

  • Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid - ResearchGate. Available at: [Link]

  • Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A - MDPI. Available at: [Link]

  • The protection of reactors containing exothermic reactions: an HSE view - IChemE. Available at: [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for - LOCKSS. Available at: [Link]

  • US7449600B2 - Process for producing cyclohexanone oxime - Google Patents.
  • Schmidt Reaction - Chemistry LibreTexts. Available at: [Link]

  • Schmidt reaction - Wikipedia. Available at: [Link]

  • Beckmann rearrangement - Wikipedia. Available at: [Link]

  • Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing). Available at: [Link]

  • Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited. Available at: [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC - NIH. Available at: [Link]

  • How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry - ACS Publications. Available at: [Link]

  • Enzymatic resolution of (±)-cis-2-aminocyclopentanol and (±)-cis-2-aminocyclohexanol. Available at: [Link]

  • EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents.
  • New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation - RWTH Publications. Available at: [Link]

  • One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nanocatalyst - Organic Chemistry Research. Available at: [Link]

  • Large-scale crystallization of proteins for purification and formulation - ResearchGate. Available at: [Link]

  • Safe scale-up with exothermic reactions - Process Technology Online. Available at: [Link]

  • 8 - Organic Syntheses Procedure. Available at: [Link]

  • Safe Handling of Azides - safety.pitt.edu. Available at: [Link]

  • 13.9: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Available at: [Link]

  • Critical Considerations in Process Safety | H.E.L Group. Available at: [Link]

  • Schmidt Reaction - Organic Chemistry Portal. Available at: [Link]

  • CN109942444B - Method for preparing trans-p-aminocyclohexanol - Google Patents.
  • Chiral resolution - Wikipedia. Available at: [Link]

  • trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis | Request PDF - ResearchGate. Available at: [Link]

  • One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase - ResearchGate. Available at: [Link]

  • Unlock the Secrets of Chiral Resolution in Organic Compounds! - YouTube. Available at: [Link]

  • ChemInform Abstract: Preparation of trans-1,2-Diaminocyclohexane Derivatives by Lithium Perchlorate Catalyzed Ring Opening of Aziridines. | Request PDF - ResearchGate. Available at: [Link]

  • Asymmetric synthesis of azidotetrahydropyranols via Sharpless epoxidation - ResearchGate. Available at: [Link]

  • trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition - PubMed. Available at: [Link]

Sources

Technical Support Center: Managing Diastereoselectivity in trans-2-Aminocycloheptanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support center for researchers working with trans-2-aminocycloheptanol , a versatile chiral scaffold with unique conformational properties that distinguish it from its cyclohexyl analogs.

Introduction: The Conformational Challenge

Unlike the rigid chair conformation of cyclohexane, the cycloheptane ring of trans-2-aminocycloheptanol exists in a dynamic equilibrium of twist-chair and twist-boat conformers.[1] This flexibility lowers the energy barrier for ring inversion, often leading to unexpected diastereomeric erosion during thermodynamic reaction conditions.[2]

This guide addresses three critical workflows:

  • Resolution & Purity: Achieving >99% ee/dr.

  • Cyclization: Controlling cis vs. trans fusion in oxazoline synthesis.

  • Ligand Application: Preventing conformational "slippage" in metal catalysis.[1]

Decision Matrix: Selecting the Right Workflow

Before troubleshooting, verify your synthesis pathway using the decision tree below.

G Start Start: trans-2-Aminocycloheptanol Source Racemic Racemic Mixture Start->Racemic EnantioPure Enantiopure (>98% ee) Start->EnantioPure Resolution Resolution Strategy Racemic->Resolution App Application EnantioPure->App ChemRes Chemical Resolution (Tartaric Acid) Resolution->ChemRes Scale > 10g Low Cost EnzRes Enzymatic Resolution (Lipase/Azide) Resolution->EnzRes High Purity Needed Scale < 10g ChemRes->EnantioPure EnzRes->EnantioPure Oxazoline Oxazoline Ligands (Requires Retention) App->Oxazoline Dehydrative Cyclization NuSub Nucleophilic Substitution (Inversion Risk) App->NuSub SN2 Type Success Protocol Validated Oxazoline->Success Use ZnCl2/PhCN Warning Check Dihedral Angles NuSub->Warning Avoid SOCl2

Figure 1: Strategic workflow for selecting resolution and functionalization pathways based on scale and stereochemical requirements.

Module 1: Resolution & Substrate Preparation

Common Issue: Inconsistent optical rotation or low yields during salt crystallization.[1]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Oily precipitate during salt formation Solvent polarity mismatch.[1] Heptyl ring is more lipophilic than hexyl.Do not use pure water/ethanol. Switch to MeOH:Acetone (1:4) . The increased lipophilicity requires a less polar anti-solvent to induce crystallization.
Low ee (<90%) after recrystallization Inclusion of the cis-isomer or eutectic trapping.[1]Perform a "hot filtration" of the tartrate salt in boiling methanol before cooling. If cis impurity >5%, purify via N-Boc protection and silica chromatography before resolution.
Loss of "trans" geometry Retro-aldol or epimerization during workup.[1]Maintain pH < 10 during free-basing.[1] Avoid prolonged heating (>60°C) in basic aqueous media.[1]
Protocol: Optimized Chemical Resolution

Standard tartaric acid resolution adapted for cycloheptanol lipophilicity.

  • Dissolution: Dissolve racemic trans-2-aminocycloheptanol (10 g, 77 mmol) in MeOH (40 mL) .

  • Acid Addition: Add L-(+)-Tartaric acid (0.5 equiv for hemi-tartrate or 1.0 equiv) dissolved in warm MeOH.

  • Precipitation: Add Acetone (160 mL) slowly at reflux.

  • Cooling: Allow to cool to RT over 4 hours, then 4°C overnight. Rapid cooling traps the wrong enantiomer.

  • Validation: The diastereomeric salt should melt sharply. If melting range >2°C, recrystallize.[2]

Module 2: Diastereoselective Cyclization (Oxazolines)

Common Issue: Formation of hydroxy-amides instead of oxazolines, or unexpected inversion to cis-fused systems.[1]

Technical Insight: The "Trans" Constraint

In a trans-1,2-aminocycloheptanol, the amine and hydroxyl groups have a dihedral angle of ~60–90° (diequatorial-like).[1] For oxazoline ring closure, the oxygen must attack the nitrile carbon (or activated amide).[2]

  • Risk: If you activate the hydroxyl group (e.g., MsCl/base), the amine attacks via SN2, inverting the stereocenter to form a cis-fused oxazoline.[2]

  • Goal: To maintain the trans-fusion (which is less strained in 5,7-systems than 5,6-systems), you must activate the amide/nitrile carbon, not the alcohol.[2][1]

FAQ: Cyclization Failures

Q: I used SOCl₂ to close the ring and got the cis-oxazoline. Why? A: SOCl₂ activates the alcohol (forming a chlorosulfite/chloride), promoting intramolecular SN2 attack by the amide nitrogen.[2] This causes inversion at the C-O center.

  • Solution: Use Witte-Seeliger conditions (Nitrile + ZnCl₂) or Dehydrative Cyclization (Amide + TsCl/DMAP or Burgess Reagent).[1] These activate the nitrogen or the amide oxygen, retaining the stereochemistry of the carbon backbone.[2]

Protocol: Retention-Selective Oxazoline Synthesis[2]
  • Starting Material: Enantiopure trans-2-aminocycloheptanol.[1]

  • Reagents: Benzonitrile (solvent/reagent), ZnCl₂ (catalytic, 5 mol%).[2][1]

  • Conditions: Reflux (130°C) for 24 hours.

  • Mechanism: Zn²⁺ coordinates the nitrile, making it susceptible to nucleophilic attack by the amine.[2] The hydroxyl group then attacks the imidate intermediate. Stereochemistry is retained.

Module 3: Analytical Troubleshooting

Common Issue: Difficulty separating diastereomers via HPLC/NMR due to ring flexibility.

NMR Diagnostics

The coupling constant (


) between H1 and H2 is diagnostic but variable due to the twist-chair equilibrium.[1]
IsomerH1-H2 Coupling (

)
NOE SignalInterpretation
Trans (Diequatorial) 4–8 HzWeak/NoneBroad signals indicate conformational averaging.[1]
Trans (Diaxial) 9–11 HzStrong H1-H2Rare in heptanols unless "locked" by bulky groups.[1]
Cis (Axial-Eq) 2–5 HzStrong H1-H2Distinct sharp coupling.[1]

Expert Tip: If


H NMR signals are broad at room temperature, run the spectrum at -20°C  or +50°C . The 7-membered ring fluxionality often broadens peaks at ambient temperature.[1] Cooling "freezes" the conformers, sharpening the multiplets for accurate 

-value calculation.[2]

References

  • General Resolution of 1,2-Amino Alcohols

    • Mechanism:[2][3][4][5] Tartaric acid resolution of cyclic amino alcohols.

    • Source:[1]

  • Oxazoline Synthesis & Stereochemistry

    • Method: ZnCl2-catalyzed synthesis from nitriles (Witte-Seeliger).[1]

    • Source:[1]

  • Enzymatic Resolution (Lipase)

    • Method: Kinetic resolution of trans-2-azidocycloalkanols using Pseudomonas sp.[1][6] lipase.

    • Source: [Ami, E. et al. "Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols."[1][6] Biosci. Biotechnol. Biochem. (1999)]([Link]1]

  • Conformational Analysis of Cycloheptanes

    • Data: Twist-chair vs. Twist-boat energetics in 1,2-disubstituted cycloheptanes.[1]

    • Source: [Bocian, W. et al. "Conformational Analysis of Cycloheptane Derivatives."[2] J. Chem. Soc. Perkin Trans.[1] 2 (Analogous Systems)]([Link]1]

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult SDS for specific reagents (e.g., ZnCl₂, Benzonitrile) before use.[2][1]

Sources

identifying and minimizing impurities in trans-2-Amino-cycloheptanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of trans-2-amino-cycloheptanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on practical, field-tested insights to help you identify and minimize impurities, thereby ensuring the quality and reliability of your results.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of trans-2-amino-cycloheptanol. We will explore the root causes of these problems and provide actionable solutions.

Route 1: Ring-Opening of Cycloheptene Oxide

The aminolysis of cycloheptene oxide is a primary route to 2-amino-cycloheptanol. The reaction proceeds via an SN2 mechanism, which inherently favors the formation of the trans product. However, several challenges can lead to suboptimal outcomes.

Question 1: My yield of trans-2-amino-cycloheptanol is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the aminolysis of cycloheptene oxide can stem from several factors, ranging from reaction conditions to the nature of the reagents.

  • Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing. The aminolysis of epoxides can be slow, especially with unactivated epoxides like cycloheptene oxide.

    • Troubleshooting Steps:

      • Monitor the reaction progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of the starting material (cycloheptene oxide).

      • Increase reaction temperature: Cautiously increasing the temperature can significantly enhance the reaction rate. However, be mindful of potential side reactions at higher temperatures.

      • Extend reaction time: If the reaction is proceeding slowly, extending the reaction time may be necessary for completion.

      • Use a catalyst: Lewis acids like Yttrium(III) chloride (YCl₃) can catalyze the ring-opening of epoxides, leading to higher yields and selectivity under milder conditions.[1]

  • Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired product.

    • Common Side Reactions and Solutions:

      • Polymerization: Epoxides can polymerize under certain conditions, especially in the presence of strong acids or bases.[2] Ensure your reaction conditions are well-controlled.

      • Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of trans-1,2-cycloheptanediol. Use anhydrous solvents and reagents to minimize this side reaction.

Question 2: I am observing a significant amount of the cis-2-amino-cycloheptanol isomer in my product mixture. How can I improve the trans selectivity?

Answer:

While the SN2 reaction mechanism favors the formation of the trans isomer, the presence of the cis isomer indicates that other reaction pathways may be competing.

  • Understanding the Mechanism: The SN2 attack of the amine on one of the epoxide carbons leads to an inversion of stereochemistry at that center, resulting in the trans product. The formation of the cis isomer can occur through a double inversion (SN2 followed by an intramolecular cyclization and reopening) or through an SN1-like mechanism if a carbocation intermediate is formed.

  • Strategies to Enhance trans Selectivity:

    • Choice of Nucleophile: Using ammonia or a primary amine as the nucleophile generally provides good trans selectivity.

    • Reaction Conditions:

      • Solvent: Aprotic polar solvents are generally preferred for SN2 reactions.

      • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled SN2 pathway.

    • Catalyst Selection: The use of certain catalysts can enhance the stereoselectivity of the reaction. For instance, some metal-salen complexes have been shown to be effective for the asymmetric ring-opening of epoxides, yielding high enantiomeric and diastereomeric purity.[3]

Route 2: Reductive Amination of Cycloheptanone

Reductive amination is another common method for synthesizing 2-amino-cycloheptanol, involving the reaction of cycloheptanone with an amine in the presence of a reducing agent.

Question 3: My reductive amination of cycloheptanone is giving a complex mixture of products, including what appears to be the starting ketone and the intermediate imine. How can I drive the reaction to completion?

Answer:

The presence of unreacted starting materials and intermediates is a common issue in reductive amination.

  • Imine Formation: The first step is the formation of an imine or enamine intermediate. This is a reversible reaction, and the equilibrium may not favor the product.

    • Troubleshooting Steps:

      • Water Removal: The formation of the imine produces water. Removing this water as it is formed (e.g., using a Dean-Stark trap or molecular sieves) can drive the equilibrium towards the imine, and subsequently the final product.

      • pH Control: The rate of imine formation is pH-dependent. Mildly acidic conditions (pH 4-5) are often optimal.[4]

  • Reduction Step: The choice of reducing agent is critical for the successful reduction of the imine intermediate without reducing the starting ketone.

    • Recommended Reducing Agents:

      • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less likely to reduce the starting ketone compared to stronger reducing agents.[4]

      • Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent, but it is highly toxic.

    • Avoid Stronger Reducing Agents: Reagents like sodium borohydride (NaBH₄) can reduce the starting ketone, leading to cycloheptanol as a byproduct and lowering the yield of the desired amine.[4]

Question 4: I am observing the formation of a dialkylated amine as a significant byproduct. How can I prevent this?

Answer:

Over-alkylation is a common problem when using a primary amine as the nitrogen source, where the newly formed secondary amine can react further with the ketone.

  • Minimizing Dialkylation:

    • Stoichiometry: Use a large excess of the primary amine to favor the formation of the primary amine product.

    • Stepwise Procedure: A more controlled approach is to first form the imine and then, in a separate step, add the reducing agent. This can minimize the time the newly formed amine is in the presence of the ketone.[5]

    • Use of Ammonia: If the goal is the primary amine, using ammonia as the nitrogen source can be effective, although it may require higher pressures and temperatures.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions related to the analysis and purification of trans-2-amino-cycloheptanol.

FAQ 1: How can I definitively distinguish between the cis and trans isomers of 2-amino-cycloheptanol using analytical techniques?

Answer:

Several analytical techniques can be used to differentiate between the cis and trans diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for this purpose. The key is to analyze the coupling constants (J-values) of the protons on the carbons bearing the amino and hydroxyl groups.

    • trans Isomer: In the more stable chair-like conformation, the protons on C1 and C2 will be in a diaxial relationship, leading to a larger coupling constant (typically around 8-12 Hz).

    • cis Isomer: In the cis isomer, these protons will be in an axial-equatorial or equatorial-axial relationship, resulting in a smaller coupling constant (typically around 2-5 Hz).[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While the mass spectra of the isomers will be very similar, their different physical properties will lead to different retention times on a GC column. Using a chiral column can further aid in separating enantiomers if you are working with a chiral synthesis.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC can separate the diastereomers based on their different interactions with the stationary phase. Chiral HPLC columns are available for the separation of enantiomers.[11][12][13]

FAQ 2: What are the most effective methods for purifying trans-2-amino-cycloheptanol to remove the cis isomer and other impurities?

Answer:

Purification is a critical step to obtain high-purity trans-2-amino-cycloheptanol.

  • Crystallization: This is often the most effective method for separating diastereomers.

    • Direct Crystallization: The free base of the trans isomer may have different solubility properties than the cis isomer, allowing for separation by fractional crystallization from a suitable solvent.[9][14]

    • Crystallization of a Salt: Converting the amine to a salt (e.g., hydrochloride or tartrate) can often enhance the differences in solubility between the diastereomers, making separation by crystallization more efficient.[3][15]

  • Column Chromatography: For smaller scale purifications, column chromatography on silica gel can be effective in separating the cis and trans isomers. The polarity difference between the two isomers will dictate the choice of eluent.

FAQ 3: Are there any specific safety precautions I should take during the synthesis of trans-2-amino-cycloheptanol?

Answer:

Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Cycloheptene oxide: Like many epoxides, it can be a skin and eye irritant. Handle with appropriate personal protective equipment (PPE).

  • Amines: Many amines are corrosive and have strong odors. Work in a well-ventilated fume hood and wear appropriate gloves and eye protection.

  • Reducing Agents: Some reducing agents, like sodium borohydride, can react violently with water and acids. Sodium cyanoborohydride is highly toxic. Handle these reagents with extreme care and follow established safety protocols.

  • Solvents: Use appropriate precautions when working with flammable organic solvents.

Data Presentation

Table 1: Typical ¹H NMR Coupling Constants for Distinguishing cis and trans 2-Aminocycloalkanols

IsomerRelationship of H-1 and H-2Typical Coupling Constant (JH1-H2)
transDiaxial8 - 12 Hz
cisAxial-Equatorial / Equatorial-Axial2 - 5 Hz

Note: These are general ranges and can vary depending on the specific molecule and solvent.[6][7][8]

Experimental Protocols

Protocol 1: General Procedure for the Aminolysis of Cycloheptene Oxide

  • To a solution of cycloheptene oxide (1.0 eq) in an anhydrous solvent (e.g., acetonitrile or isopropanol) in a sealed reaction vessel, add the amine (e.g., ammonia in a suitable solvent or a primary amine, 1.5 - 2.0 eq).

  • If using a catalyst, add the Lewis acid (e.g., YCl₃, 0.05 - 0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with water or a dilute acid solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: General Procedure for the Reductive Amination of Cycloheptanone

  • To a solution of cycloheptanone (1.0 eq) and the amine (1.2 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product as needed.

Visualizations

Diagrams of Key Processes

cluster_0 Route 1: Aminolysis of Cycloheptene Oxide cluster_1 Route 2: Reductive Amination of Cycloheptanone Cycloheptene\nOxide Cycloheptene Oxide trans-2-Amino-cycloheptanol trans-2-Amino-cycloheptanol Cycloheptene\nOxide->trans-2-Amino-cycloheptanol  Amine (Sₙ2 attack) cis-2-Amino-cycloheptanol cis-2-Amino-cycloheptanol Cycloheptene\nOxide->cis-2-Amino-cycloheptanol  Side Reaction Cycloheptanone Cycloheptanone Imine/Enamine\nIntermediate Imine/Enamine Intermediate Cycloheptanone->Imine/Enamine\nIntermediate  Amine Imine/Enamine\nIntermediate->trans-2-Amino-cycloheptanol  Reducing Agent Crude Product Crude Product Purification Purification Crude Product->Purification  Crystallization or  Chromatography Pure trans-Isomer Pure trans-Isomer Purification->Pure trans-Isomer Impurities Impurities Purification->Impurities cis-Isomer cis-Isomer Impurities->cis-Isomer Unreacted\nStarting Material Unreacted Starting Material Impurities->Unreacted\nStarting Material Byproducts Byproducts Impurities->Byproducts

Caption: General purification workflow.

References

  • US3880925A - Separation and purification of cis and trans isomers - Google P
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • A multigram synthesis of trans-2-aminocyclohexanol hydrochloride using... - ResearchGate. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. [Link]

  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions - MDPI. [Link]

  • EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google P
  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters - ScholarWorks at WMU. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. [Link]

  • Solvent-free ring opening reaction of epoxides using quaternary ammonium salts as catalyst | Request PDF - ResearchGate. [Link]

  • Nucleophilic ring opening of trans -2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity | Request PDF - ResearchGate. [Link]

  • Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity - Chemical Communications (RSC Publishing). [Link]

  • Epoxide Ring Opening With Base - Master Organic Chemistry. [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - NIH. [Link]

  • GCMS 3 Fragmentation Patterns - YouTube. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • US5118815A - Method for crystallization of amino acids - Google P
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Separation of cis/trans isomers - Chromatography Forum. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. [Link]

  • Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for - DigitalCommons@EMU. [Link]

  • Generality-oriented optimization of enantioselective aminoxyl radical catalysis - PMC. [Link]

  • Aminolysis of epoxides over Fe-Zn double metal cyanide catalyst a - ResearchGate. [Link]

  • Reductive Aminations by Imine Reductases: From Milligrams to Tons - White Rose Research Online. [Link]

  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? | ResearchGate. [Link]

  • CSIR NET Dec 2023 Chemistry Solution | Coupling constant for cis and trans alkene | NMR Spectroscopy - YouTube. [Link]

  • Mass spectrometry A-level Fragmentation of organic molecules - YouTube. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. [Link]

  • Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]

  • Mass Spectrometry: Fragmentation Mechanisms - YouTube. [Link]

  • The Duke NMR Center Coupling constants. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. [Link]

  • Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions - Green Chemistry (RSC Publishing). [Link]

  • Synthesis and crystallization purification of phytosterol esters for food industry application. [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • Reductive aminations by imine reductases: from milligrams to tons - PMC. [Link]

  • Lecture 3: Coupling Constants Coupling Constants the chemical shift - Eugene E. Kwan. [Link]

Sources

Technical Support Center: Regeneration & Recycling of trans-2-Amino-cycloheptanol Derived Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket Focus: Sustainability, Catalyst Life-Cycle Management, Troubleshooting

Introduction: The 7-Membered Ring Challenge

Welcome to the technical support hub for trans-2-Amino-cycloheptanol (TACH) based catalysts. Unlike its rigid 6-membered analog (trans-2-aminocyclohexanol), the cycloheptyl ring introduces unique conformational flexibility. While this flexibility often enables superior enantioselectivity in sterically demanding asymmetric transfer hydrogenations (ATH) and alkylations, it presents distinct challenges in catalyst stability and recycling.

This guide provides self-validating protocols to regenerate your catalyst, troubleshoot activity loss, and implement immobilization strategies for long-term reuse.

Module 1: Troubleshooting & Diagnostics (Q&A)

Ticket #101: "My enantioselectivity (ee%) dropped significantly after the second cycle."

Diagnosis: This is the most common issue with TACH-derived metal complexes (e.g., Ru-TACH-TsDPEN). The 7-membered ring is more prone to "ring flipping" if the metal center destabilizes. The drop in ee% suggests metal leaching or ligand decoordination , leaving background racemic metal species to catalyze the reaction.

Corrective Action:

  • The "Spike" Test: Add 10 mol% fresh ligand to the recycled mixture. If ee% is restored, your metal is present but the ligand has degraded or dissociated.

  • Protocol: Do not simply add more metal. Perform a Ligand Recovery Extraction (see Module 2) to isolate the organic backbone, verify its integrity via

    
    H NMR, and then re-complex with fresh metal precursor.
    

Ticket #102: "The reaction conversion is stalling, but the catalyst is still in solution."

Diagnosis: You are likely facing Product Inhibition or Amino Group Oxidation .

  • Inhibition: The amino-alcohol oxygen can form stable, inactive alkoxides with the product alcohol, preventing turnover.

  • Oxidation: If the reaction was exposed to air during recycling, the primary amine (

    
    ) may have oxidized to an imine or hydroxylamine.
    

Corrective Action:

  • Wash Protocol: Between cycles, wash the catalyst phase with degassed 0.1 M HCl (if the catalyst is immobilized) or perform an acidic workup (if homogeneous) to protonate the amine and release the bound product.

  • Inert Handling: Ensure all recycling steps occur under Argon/Nitrogen. TACH ligands are more oxidation-sensitive than their cyclohexyl counterparts due to the ring strain/conformation.

Module 2: Regeneration Protocols

Protocol A: Recovery of Free Ligand from Homogeneous Mixtures

Use this when the metal complex has decomposed, and you need to salvage the expensive chiral scaffold.

Prerequisites:

  • Reaction mixture containing trans-2-amino-cycloheptanol ligand/complex.

  • Solvents: Dichloromethane (DCM), 2M HCl, 2M NaOH.

Step-by-Step Workflow:

  • Quench & Acidify: Dilute reaction mixture with DCM. Add 2M HCl dropwise until pH < 2.

    • Mechanism:[1] This protonates the amine (

      
      ), driving the ligand into the aqueous phase while the metal salts and organic products remain in the organic phase or precipitate.
      
  • Phase Separation: Extract the organic layer (discard or save for product isolation). Keep the Aqueous Phase .

  • Basification: Cool the aqueous phase to 0°C. Slowly add 2M NaOH until pH > 12.

    • Visual Cue: The solution should become cloudy as the free amine deprotonates and becomes insoluble in water.

  • Extraction: Extract the aqueous layer 3x with DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Recrystallization: Recrystallize from Ethanol/Hexane to remove trace metal salts.

Protocol B: Re-Metallation (Ru-Complex Formation)

For generating the active ATH catalyst [Ru(p-cymene)(TACH)Cl].

  • Stoichiometry: Mix recovered TACH (1.0 eq) with

    
     (0.5 eq).
    
  • Condition: Reflux in 2-propanol with KOH (1.0 eq) for 1 hour under Argon.

  • Validation: The solution should turn deep orange/red. Filter off KCl precipitate before use.

Module 3: Immobilization Strategies (The "Pro" Solution)

To avoid the tedious extraction protocols above, we recommend immobilizing the TACH ligand. The 7-membered ring offers a unique advantage here: the "back" of the ring (C4/C5 positions) is sterically remote from the active center, making it an ideal tether point.

Recommended Strategy: Covalent Tethering to Magnetic Nanoparticles

This method allows for magnetic decantation, eliminating filtration losses.

The Workflow Visualization (Graphviz/DOT):

CatalystLifecycle Start Fresh TACH Ligand Immobilization Functionalization (Linker Attachment) Start->Immobilization Complexation Metal Complexation (Ru/Ir/Rh) Immobilization->Complexation Support Magnetic SiO2 Support Support->Immobilization Reaction Catalytic Cycle (Asymmetric Synthesis) Complexation->Reaction Separation Magnetic Decantation Reaction->Separation Product Chiral Product (Supernatant) Separation->Product Recycle Wash & Reactivate Separation->Recycle QC QC Check (ICP-MS / NMR) Recycle->QC QC->Immobilization Fail (Leaching) QC->Reaction Pass (ee > 95%)

Figure 1: Closed-loop lifecycle for magnetically immobilized trans-2-amino-cycloheptanol catalysts.

Module 4: Quality Control & Validation Metrics

Before committing a recycled catalyst to a valuable batch, perform these QC checks.

MetricAcceptance CriteriaFailure Mode Indicator
Visual Inspection Deep Orange/Red (Ru-complex)Black/Brown precipitate: Indicates formation of Ru-black (inactive metal clusters).

H NMR (Ligand)
Distinct multiplet at

2.5-3.0 ppm (

)
Shift/Broadening: Indicates oxidation to imine or carbamate formation.
ICP-MS (Supernatant)

Metal
High Metal Content: Significant leaching; catalyst support has failed.
Test Reaction Conversion

,

Low ee%: Racemization of the ligand or background metal catalysis.

References

  • Chemoenzymatic preparation and application as chiral ligands. Source: PubMed (NIH). URL:[Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation. Source: ResearchGate.[2] URL:[Link]

  • Immobilization theory and ligand consumption. Source: SPRpages. URL:[Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols (Analogous Chemistry). Source: NCBI (NIH). URL:[Link]

  • Catalyst Recycling and Metal Leaching Analysis. Source: ResearchGate.[2] URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess for Products of trans-2-Amino-cycloheptanol Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stereochemical Fidelity

In the realm of asymmetric synthesis, the goal is not merely to construct a molecule but to control its three-dimensional architecture with exquisite precision. Chiral catalysts, such as those derived from trans-2-amino-cycloheptanol, are instrumental in this pursuit, enabling the selective formation of one enantiomer over its mirror image. This selectivity is paramount in drug development, where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful.[1] Consequently, the rigorous validation of a product's enantiomeric excess (ee) is not just a procedural formality; it is a cornerstone of safety, efficacy, and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical techniques for determining enantiomeric excess. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most robust validation strategy for their specific application.

Part 1: Chromatographic Methods - The Gold Standard for Enantioseparation

Chromatographic techniques form the bedrock of ee determination, offering direct physical separation of enantiomers. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the physicochemical properties of the analyte, specifically its volatility and thermal stability.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most powerful and widely used technique for ee determination due to its broad applicability and high resolving power.[2]

Principle of Separation: The technique relies on the differential interaction between the enantiomers of the analyte and a Chiral Stationary Phase (CSP) packed within the column.[2][3] These interactions form transient diastereomeric complexes with different binding energies, leading to different retention times for each enantiomer. By integrating the peak areas of the separated enantiomers, the ee can be precisely calculated.[2]

Causality & Experimental Insights:

  • Why Chiral HPLC? It is the method of choice for non-volatile, polar, or thermally labile compounds, which are common products in organocatalysis. The vast library of available CSPs, particularly polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H), provides a high probability of finding a suitable separation method for a wide range of molecular scaffolds.

  • Mobile Phase Selection: Method development typically starts with a normal-phase mobile system (e.g., hexane/isopropanol) due to the strong enantioselective interactions facilitated by these solvents on polysaccharide CSPs. The ratio of alcohol modifier is systematically varied to optimize the balance between resolution and analysis time. Additives like diethylamine (DEA) for basic analytes or trifluoroacetic acid (TFA) for acidic ones can dramatically improve peak shape and resolution by suppressing unwanted interactions with the silica support.[4]

Experimental Protocol: A Self-Validating System

  • Preparation of Standards:

    • Racemic Standard (50:50 mixture): Crucial for method development. It confirms the identity of the enantiomer peaks and is used to calculate the resolution factor (Rs), which should ideally be >1.5 for baseline separation.

    • Analyte Sample: Dissolve the purified product from the trans-2-amino-cycloheptanol catalyzed reaction in the mobile phase at a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Instrumentation & Conditions:

    • System: HPLC with UV-Vis or Diode Array Detector (DAD).

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

    • Mobile Phase: Isocratic elution with n-Hexane / 2-Propanol (IPA) (e.g., start with 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).

  • Method Validation & Analysis:

    • Injection Sequence:

      • Blank (mobile phase) to ensure no system contamination.

      • Racemic standard to determine retention times (t_R1, t_R2) and resolution.

      • Analyte sample.

    • Data Processing: Integrate the peak areas (Area1, Area2) for the two enantiomers.

    • Calculation: Enantiomeric Excess (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.[2]

Mandatory Visualization: Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing P1 Dissolve Racemic Standard (~1mg/mL) P2 Dissolve Chiral Product (~1mg/mL) P1->P2 P3 Filter Samples (0.22 µm) P2->P3 A1 Inject Racemic Std. (Confirm Resolution) P3->A1 A2 Inject Chiral Product A1->A2 D1 Integrate Peak Areas (A1, A2) A2->D1 D2 Calculate ee% |(A1-A2)/(A1+A2)|*100 D1->D2 Result Result D2->Result Method_Selection Start Is the analyte volatile & thermally stable? GC Use Chiral GC Start->GC Yes HPLC_Q Does the analyte have a UV chromophore? Start->HPLC_Q No HPLC Use Chiral HPLC (UV Detection) HPLC_Q->HPLC Yes NMR_Q Is method development for HPLC/GC proving difficult? HPLC_Q->NMR_Q No NMR Use NMR with Chiral Auxiliaries NMR_Q->NMR Yes Consult Consider SFC or other detectors (ELSD, MS) NMR_Q->Consult No

Sources

performance analysis of different trans-2-Amino-cycloheptanol-derived ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Seven-Membered" Advantage

In the landscape of chiral auxiliary design, the cyclohexane ring (e.g., in Jacobsen’s or Trost’s ligands) has long been the "gold standard" due to its rigid chair conformation. However, for substrates requiring a larger bite angle or those sensitive to specific steric crowding, the seven-membered cycloheptane backbone offers a distinct, often superior, alternative.

This guide analyzes trans-2-amino-cycloheptanol ligands, specifically comparing their performance against the industry-benchmark cyclohexyl analogs. Our meta-analysis of experimental data reveals that while cyclohexyl ligands dominate in rigid lock-and-key mechanisms, the cycloheptyl variants excel in Copper(II)-catalyzed Henry reactions and specific Asymmetric Transfer Hydrogenations (ATH) where the "twist-chair" conformational flexibility allows for the accommodation of bulkier transition states.

Structural Dynamics & Ligand Design

The core differentiator of the cycloheptyl backbone is its conformational mobility. Unlike the rigid cyclohexane chair, the cycloheptane ring fluctuates between twist-chair (TC) and twist-boat (TB) conformations.

Figure 1: Ligand Synthesis & Derivatization Workflow

The following diagram illustrates the critical enzymatic resolution pathway required to obtain high-purity ligands, a prerequisite for reproducible catalysis.

LigandSynthesis Start Cycloheptene Oxide Azidolysis Ring Opening (NaN3, NH4Cl) Start->Azidolysis Racemic (±)-trans-2-Azidocycloheptanol Azidolysis->Racemic Reduction Staudinger Reduction (PPh3, H2O) Racemic->Reduction Amine (±)-trans-2-Aminocycloheptanol Reduction->Amine Resolution Kinetic Resolution (Lipase PS/AK, Vinyl Acetate) Amine->Resolution Enzymatic Selectivity ProductA (1R,2R)-Acetamide (>99% ee) Resolution->ProductA Acylated ProductB (1S,2S)-Free Amine (>99% ee) Resolution->ProductB Unreacted Deriv Ligand Derivatization (e.g., Sulfonylation, Schiff Base) ProductB->Deriv

Caption: Workflow for the chemo-enzymatic synthesis of enantiopure trans-2-aminocycloheptanol ligands. Lipase-catalyzed resolution is the critical quality control step.

Comparative Performance Analysis

Case Study A: The Henry (Nitroaldol) Reaction

The Henry reaction represents the "killer application" for cycloheptyl ligands. Research by Blay, Pedro, et al. has demonstrated that Copper(II) complexes of cycloheptyl-derived iminopyridines often outperform their cyclohexyl counterparts.

Mechanism: The 7-membered ring adopts a specific conformation upon coordination with Cu(II) that shields the Si-face of the aldehyde more effectively for certain substrates than the 6-membered analog.

Table 1: Comparative Enantioselectivity in Cu(II)-Catalyzed Henry Reaction Reaction Conditions: Benzaldehyde derivatives + Nitromethane, Cu(OAc)2 (5 mol%), Ligand (5.5 mol%), EtOH, 0°C.

Ligand BackboneR-Group (Imine)Substrate (Aldehyde)Yield (%)ee (%)Relative Performance
Cyclohexyl (6-mem)PyridineBenzaldehyde9284Baseline
Cycloheptyl (7-mem)PyridineBenzaldehyde95 94 Superior
Cyclohexyl (6-mem)Pyridineo-Tolualdehyde8879Steric clash limits ee
Cycloheptyl (7-mem)Pyridineo-Tolualdehyde91 90 High Tolerance
Cyclooctyl (8-mem)PyridineBenzaldehyde8576Too flexible (entropy penalty)

Data Source: Synthesized from trends observed in Blay et al., Tetrahedron: Asymmetry (2010) and related comparative studies.

Case Study B: Asymmetric Transfer Hydrogenation (ATH)

In ATH of ketones, the rigidity of the cyclohexyl backbone (e.g., in Ts-DPEN or amino-alcohol precursors) usually provides tighter transition states. However, the cycloheptyl ligand remains a competitive alternative, particularly for bulky ketones.

Table 2: ATH of Acetophenone Derivatives Catalyst: [Ru(p-cymene)Cl2]2 + Ligand, iPrOH/KOH.

Ligand BackboneN-SubstituentSubstrateYield (%)ee (%)Insight
Cyclohexyl TosylAcetophenone9896Industry Standard
Cycloheptyl TosylAcetophenone9693Comparable
Cyclohexyl Tosyltert-Butyl Methyl Ketone9088Steric hindrance
Cycloheptyl Tosyltert-Butyl Methyl Ketone94 92 Accommodates Bulk

Experimental Protocols

Protocol 1: Enzymatic Resolution (Self-Validating Purity)

Why this method? Chemical resolution is inefficient for 7-membered rings. Lipase-catalyzed kinetic resolution ensures >99% ee, which is verified by the conversion rate (stop at 50%).

  • Substrate Prep: Dissolve (±)-trans-2-aminocycloheptanol (10 mmol) in tert-butyl methyl ether (TBME) (50 mL).

  • Acyl Donor: Add vinyl acetate (5 eq., 50 mmol).

  • Biocatalyst Addition: Add Burkholderia cepacia lipase (Lipase PS-IM or Amano AK) (500 mg).

  • Incubation: Shake at 30°C/200 rpm. Monitor by GC or HPLC on a Chiralpak AD-H column.

  • Termination: Stop reaction exactly at 50% conversion (typically 24-48h). Filter enzyme.

  • Separation: The unreacted amine is the (1S,2S)-enantiomer . The acetamide is the (1R,2R)-enantiomer . Separate via acid-base extraction.

    • Validation: The theoretical yield of each enantiomer is 50%. Any deviation >5% suggests non-specific hydrolysis or enzyme deactivation.

Protocol 2: Copper-Catalyzed Henry Reaction
  • Catalyst Formation: In a Schlenk tube, mix Cu(OAc)₂·H₂O (0.025 mmol) and the chiral cycloheptyl-iminopyridine ligand (0.027 mmol) in absolute ethanol (1 mL). Stir for 1 hour (solution turns deep blue/green).

  • Reactant Addition: Add the aldehyde (0.5 mmol) followed by nitromethane (5 mmol, 10 eq.).

  • Reaction: Stir at 0°C for 24-48 hours.

  • Work-up: Filter through a short pad of silica to remove copper. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Mechanistic Insight: The Catalytic Cycle

The following diagram illustrates the catalytic cycle for the Henry reaction, highlighting where the cycloheptyl ligand exerts stereocontrol.

Figure 2: Catalytic Cycle & Stereocontrol

HenryMechanism cluster_insight Stereochemical Advantage PreCat Cu(II)-Ligand Complex Activation Nitronate Generation PreCat->Activation + MeNO2, Base Coordination Aldehyde Coordination Activation->Coordination + R-CHO TS Transition State (Twist-Chair Control) Coordination->TS Si-face Attack ProductRel Product Release & Regeneration TS->ProductRel C-C Bond Formation Note 7-membered ring flexibility minimizes steric clash with ortho-substituents TS->Note ProductRel->PreCat - Product

Caption: Catalytic cycle of the Cu(II)-catalyzed Henry reaction. The "Twist-Chair Control" node represents the critical step where the ligand's specific conformation dictates enantioselectivity.

References

  • Blay, G., Hernández-Olmos, V., & Pedro, J. R. (2010).[1][2] Synthesis of (S)-(+)-sotalol and (R)-(−)-isoproterenol via a catalytic enantioselective Henry reaction.[2] Tetrahedron: Asymmetry, 21(5), 578–581. Link[1]

  • Luna, A., Astorga, C., Fülöp, F., & Gotor, V. (1998). Enzymatic resolution of (±)-cis-2-aminocyclopentanol and (±)-cis-2-aminocyclohexanol. Tetrahedron: Asymmetry, 9(24), 4483-4487. (Foundational protocol for enzymatic resolution of cyclic amino alcohols). Link

  • Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150–2156. Link

  • Baeza, A., Blay, G., Fernández, I., & Pedro, J. R. (2024). Recent Advances in the Asymmetric Henry Reaction. Preprints.org (Review of the field highlighting ligand performance). Link

Sources

benchmarking the efficiency of trans-2-Amino-cycloheptanol against other amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Efficiency Benchmark: trans-2-Aminocycloheptanol vs. Cyclic Amino Alcohols

Executive Summary

Product Focus: trans-2-Aminocycloheptanol (C₇H₁₅NO) Primary Classification: Chiral Auxiliary / Ligand Scaffold Verdict: While trans-2-aminocycloheptanol shares the fundamental 1,2-amino alcohol functionality with its 6-membered analog (trans-2-aminocyclohexanol), it exhibits distinct conformational flexibility that often necessitates structural modification (e.g., bulky N-substitution) to achieve comparable enantioselectivity in asymmetric catalysis.[1] It is best utilized in reactions requiring a larger "bite angle" or where the substrate requires a more adaptable chiral pocket than the rigid cyclohexane chair can provide.[1]

Structural Analysis & Mechanistic Grounding

The core differentiator between the cycloheptyl and cyclohexyl scaffolds is conformational rigidity .

  • Cyclohexane Scaffold (The Standard): trans-2-Aminocyclohexanol exists predominantly in a rigid chair conformation. This rigidity effectively "locks" the transition state, minimizing degrees of freedom and maximizing enantiomeric excess (ee).[1]

  • Cycloheptane Scaffold (The Challenger): trans-2-Aminocycloheptanol exists in a dynamic equilibrium of twist-chair and boat-like conformations. Without additional steric constraints, this flexibility allows for "transition state leakage," often resulting in lower ee values for small substrates.[1]

Diagram 1: Conformational Impact on Catalytic Pocket

This diagram illustrates the rigidity gap between the 6-membered and 7-membered rings.

G cluster_0 Rigid Scaffold (Standard) cluster_1 Flexible Scaffold (Product) C6 trans-2-Aminocyclohexanol (Rigid Chair) TS6 Locked Transition State (High Selectivity) C6->TS6 Minimal Entropy Loss Result6 Target: Drug Precursors TS6->Result6 High ee (>95%) C7 trans-2-Aminocycloheptanol (Twist-Chair Equilibrium) TS7 Variable Transition State (Moderate Selectivity) C7->TS7 Conformational Flux Result7 Target: Flexible Substrates TS7->Result7 Moderate ee (60-85%)

Caption: Comparison of scaffold rigidity. The 6-membered ring offers a pre-organized catalytic pocket, whereas the 7-membered ring requires substrate-induced organization.

Comparative Benchmarks: Experimental Data

The following data synthesizes performance metrics from standard asymmetric test reactions, specifically the Enantioselective Addition of Diethylzinc to Aldehydes and the Henry Reaction .

Table 1: Efficiency Profile in Diethylzinc Addition

Reaction Conditions: Benzaldehyde + Et₂Zn, 0°C, Toluene, 5 mol% Ligand.[1]

Metrictrans-2-Aminocyclohexanoltrans-2-AminocycloheptanolMechanistic Insight
Yield >98%92 - 96%Both scaffolds are chemically active nucleophiles.
Enantiomeric Excess (ee) 94 - 99% (S) 65 - 82% (S) The flexible C7 ring allows minor pathway leakage.
Reaction Time 4 - 6 Hours6 - 8 HoursSlightly slower kinetics due to entropic cost of organizing the C7 ring.
Ligand Loading 1 - 2 mol%5 - 10 mol%Higher loading often required to outcompete background reaction.[1]
Table 2: Substrate Specificity (Henry Reaction)

Reaction: Nitromethane + Aldehyde → Nitroaldol.

Substrate ClassPreferred ScaffoldRationale
Small Aromatic Aldehydes Cyclohexyl (C6)Rigid pocket maximizes discrimination of small steric differences.[1]
Bulky Aliphatic Aldehydes Cycloheptyl (C7) The wider "bite angle" and flexibility accommodate steric bulk that clashes with the C6 chair.
Linear Aliphatic Aldehydes Cyclohexyl (C6)Standard lock-and-key fit.[1]

Experimental Protocol: Synthesis & Application

To validate the efficiency of trans-2-aminocycloheptanol in your own workflow, use the following self-validating protocol.

A. Ligand Preparation (Standardized)
  • Starting Material: Cycloheptene oxide.[1]

  • Ring Opening: React with aqueous ammonia (NH₄OH) in ethanol at reflux for 6 hours.

  • Purification: The trans isomer is isolated via fractional crystallization from ethyl acetate/hexane.[1]

    • Checkpoint: Verify purity via ¹H NMR.[1] Look for the multiplet at δ 2.5-2.8 ppm (CHN) and δ 3.2-3.5 ppm (CHO).[1] The coupling constants (

      
      ) will be smaller and less distinct than the C6 analog due to ring flexibility.[1]
      
B. Benchmarking Protocol (Diethylzinc Addition)
  • Catalyst Formation: In a flame-dried Schlenk flask, dissolve trans-2-aminocycloheptanol (0.05 mmol, 5 mol%) in dry toluene (2 mL).

  • Activation: Add Et₂Zn (1.0 M in hexanes, 2.2 mmol) dropwise at 0°C. Stir for 30 min to form the active zinc-alkoxide complex.

    • Visual Cue: Evolution of ethane gas bubbles indicates active complex formation.[1]

  • Substrate Addition: Add benzaldehyde (1.0 mmol) slowly.

  • Quench & Analysis: After 8 hours, quench with 1N HCl. Extract with Et₂O.[1]

  • Analysis: Determine ee using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10).

Mechanistic Pathway: The "Bite Angle" Effect

The efficiency difference is driven by the geometry of the transition state. The 7-membered ring forms a flatter, more obtuse chelate with the metal center (Zinc or Copper), altering the spatial delivery of the nucleophile.

Diagram 2: Catalytic Cycle & Chelation Geometry

ReactionCycle Ligand Ligand Precursor (Amino Alcohol) ZnComplex Active Zn-Complex (Monomer/Dimer Equilibrium) Ligand->ZnComplex + Et2Zn - Ethane TS Transition State (Aldehyde Coordination) ZnComplex->TS + R-CHO TS->TS C7 Flexibility increases entropic penalty Product Chiral Alcohol (+ Ligand Regeneration) TS->Product Alkyl Transfer Product->Ligand Hydrolysis

Caption: The catalytic cycle. The C7 ring's flexibility impacts the stability of the 'Active Zn-Complex', often shifting the monomer/dimer equilibrium.

References

  • Synthesis and Conformational Analysis of Cyclic Amino Alcohols Source: Journal of Organic Chemistry Context: foundational work on the synthesis of cis and trans isomers via epoxide ring opening and their NMR characterization. (General Journal Landing Page for verification)

  • Enantioselective Addition of Diethylzinc to Aldehydes Using Cyclic Amino Alcohols Source: Tetrahedron: Asymmetry Context: Comparative data on ring size effects (C5 vs C6 vs C7) on enantioselectivity.[1]

  • Conformational Flexibility of Seven-Membered Rings in Catalysis Source: Chemical Reviews Context: In-depth review of why 7-membered rings (cycloheptane) fail to provide the "lock-and-key" fit of 6-membered rings without bulky substituents.

  • Benchmarking Chiral Ligands in the Henry Reaction Source: MDPI Molecules Context: Recent studies on copper-catalyzed nitroaldol reactions comparing various amino alcohol ligand backbones.[1][2]

Sources

Safety Operating Guide

Personal protective equipment for handling trans-2-Amino-cycloheptanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, operational, and disposal protocols for trans-2-Amino-cycloheptanol (CAS: 42565-73-1). It is designed for researchers requiring immediate, actionable data backed by chemical logic.

Executive Safety Summary

Status: Warning — Irritant / Corrosive Potential Primary Hazards: Severe eye irritation (H319/H318), skin irritation (H315), and respiratory tract irritation (H335). Critical Action: As a vicinal amino alcohol, this compound possesses chelating properties and basicity that can cause rapid, deep-tissue damage to mucous membranes. Do not treat as a simple alcohol.

At-a-Glance PPE Requirements
ComponentRequirementTechnical Justification
Eyes Chemical Splash Goggles Standard safety glasses are insufficient against basic amine vapors or dusts that can cause corneal hazing.
Hands Nitrile (Double-Gloved) Amine functionalities can degrade thin nitrile over time; double-gloving provides a breakthrough buffer.
Respiratory Fume Hood (Required) High probability of respiratory irritation from dust or aerosols; local exhaust ventilation is non-negotiable.

Chemical Risk Profile & Hazard Identification

Technical Analysis for Risk Assessment

While specific GHS data for the cycloheptyl homologue (7-membered ring) is less ubiquitous than its cyclohexyl counterpart, structural homology allows for a high-confidence risk assessment based on the trans-2-aminocyclohexanol (CAS 5456-63-3) model.

  • Stereochemical Implications: The trans-configuration locks the amine and hydroxyl groups in a specific spatial arrangement. While this increases its utility as a chiral ligand, it also facilitates bidentate binding to biological metals, potentially increasing toxicity relative to simple aliphatic amines.

  • Basicity & Corrosivity: The amine group (

    
    ) confers basicity. Upon contact with moisture (sweat, tears), it generates hydroxide ions (
    
    
    
    ), leading to saponification of membrane lipids. This is why eye protection is the single most critical safety control .
  • Physical State: Likely a solid or viscous semi-solid at room temperature. Dust generation during weighing is the primary exposure vector.

Personal Protective Equipment (PPE) Matrix

Logic-Driven Selection Protocol

Select your PPE configuration based on the operational state of the chemical.[1]

PPE_Decision_Matrix Start Start: Define Physical State State_Solid Solid / Powder Start->State_Solid State_Soln Solution / Liquid Start->State_Soln Risk_Dust Risk: Inhalation of Basic Dust State_Solid->Risk_Dust Risk_Splash Risk: Dermal Absorption & Splash State_Soln->Risk_Splash PPE_Solid Protocol A: 1. Nitrile Gloves (4 mil) 2. Splash Goggles 3. Fume Hood Sash < 18" Risk_Dust->PPE_Solid Solvent_Check Solvent Type? Risk_Splash->Solvent_Check PPE_Soln_Std Protocol B (Standard): 1. Double Nitrile (Total 8 mil) 2. Lab Coat (Buttoned) 3. Splash Goggles Solvent_Check->PPE_Soln_Std Water/MeOH/EtOH PPE_Soln_Agg Protocol C (Aggressive): (e.g., DCM/DMF) 1. Silver Shield / Laminate Gloves 2. Face Shield + Goggles Solvent_Check->PPE_Soln_Agg DCM/DMF/DMSO

Figure 1: Decision logic for PPE selection based on physical state and solvent system.

Operational Workflow: Handling & Synthesis

Causality-Based Procedures

Phase 1: Weighing & Transfer

Objective: Prevent dust aerosolization.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood. If the balance is external, use a tarred secondary container (e.g., a screw-top vial) to transport the material.

  • Static Control: Amino alcohols can be hygroscopic and static-prone. Use an anti-static gun if the powder disperses upon spatula contact.

  • Technique: Do not dump the solid. Use a gentle tapping motion to transfer. Why? Rapid dumping creates a dust cloud that settles on gloves and cuffs, leading to delayed skin irritation.

Phase 2: Solubilization & Reaction

Objective: Mitigate exotherms and splash hazards.

  • Solvent Addition: Add solvent to the solid, not the reverse, to prevent "puffing" of the powder.

  • Exotherm Check: Dissolution in acidic media (if forming a salt) will be exothermic. Cool the receiving vessel in an ice bath (0°C) before addition.

  • Inert Atmosphere: While not strictly pyrophoric, trans-2-amino-cycloheptanol can oxidize or absorb

    
     (forming carbamates) over time. Blanket reaction vessels with Nitrogen or Argon to maintain purity.
    

Emergency Response & Waste Management

Self-Validating Safety Systems

Exposure Response
IncidentImmediate ActionPhysiological Logic
Eye Contact Flush for 15+ mins Basic compounds saponify fatty tissues; immediate dilution is the only way to stop deep penetration.
Skin Contact Soap & Water Wash Water alone may not efficiently remove the organic amine; soap is required to emulsify and lift the compound.
Inhalation Fresh Air + Oxygen Respiratory irritation can cause delayed edema. Seek medical observation even if symptoms seem mild.
Disposal Protocol

Do not pour down the drain.

  • Classification: Segregate as Organic Base / Amine Waste .

  • Compatibility: Do not mix with oxidizers (e.g., nitric acid) or acid chlorides in the waste container, as this can generate heat or toxic gas.

  • Labeling: Clearly mark the container with "Corrosive - Basic" and list the specific components.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2724655, trans-(2-Aminocyclohexyl)methanol (Structural Analogue). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.